Morpholine-4-carboximidamide Hydroiodide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure of Parent
Properties
IUPAC Name |
morpholine-4-carboximidamide;hydroiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3O.HI/c6-5(7)8-1-3-9-4-2-8;/h1-4H2,(H3,6,7);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJQSGLRGQQZIMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=N)N.I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12IN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30380903 | |
| Record name | Morpholine-4-carboximidamide Hydroiodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102392-87-0 | |
| Record name | Morpholine-4-carboximidamide Hydroiodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MORPHOLINE-4-CARBOXIMIDAMIDE HYDROIODIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Morpholine-4-carboximidamide Hydroiodide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathway for Morpholine-4-carboximidamide Hydroiodide, a guanidine derivative of morpholine. The document details the reaction mechanism, experimental protocols, and quantitative data to support research and development in medicinal chemistry and drug discovery.
Synthesis Pathway Overview
The synthesis of this compound is a two-step process. The first step involves the formation of the free base, 4-Morpholinecarboxamidine, through the reaction of morpholine with O-methylisourea sulfate. This reaction proceeds via a nucleophilic substitution mechanism where the secondary amine of the morpholine ring attacks the electrophilic carbon of the O-methylisourea. The intermediate, 4-Morpholine-carboxamidinium sulfate, is then deprotonated using a strong base to yield the free base.
The second step is the formation of the hydroiodide salt. This is achieved through a standard acid-base reaction where the synthesized 4-Morpholinecarboxamidine is treated with hydroiodic acid. The basic guanidine group is protonated by the hydroiodic acid to form the stable this compound salt.
Experimental Protocols
Synthesis of 4-Morpholinecarboxamidine
This procedure is adapted from a published method for the synthesis of 4-Morpholinecarboxamidine.[1]
Step 1: Formation of 4-Morpholine-carboxamidinium sulfate
-
In a round-bottom flask equipped with a reflux condenser, combine one equivalent of O-methylisourea sulfate with two equivalents of morpholine.
-
Heat the mixture under reflux. During the reaction, methanol is formed and can be distilled off.
-
Continue heating until the reaction is complete, indicated by the precipitation of 4-Morpholine-carboxamidinium sulfate. The yield for this step is nearly quantitative.[1]
Step 2: Deprotonation to 4-Morpholinecarboxamidine
-
Prepare a solution of 15.0 g (42 mmol) of the 4-Morpholine-carboxamidinium sulfate from the previous step in 50 ml of water.
-
In a separate beaker, prepare a solution of 3.4 g (85 mmol) of sodium hydroxide in 25 ml of water.
-
Under ice cooling, add the sodium hydroxide solution dropwise to the solution of 4-Morpholine-carboxamidinium sulfate.
-
After the addition is complete, allow the mixture to warm to room temperature.
-
Extract the aqueous phase with diethyl ether.
-
Dry the combined organic phases over sodium sulfate.
-
Evaporate the solvent to obtain 4-Morpholinecarboxamidine as a colorless solid.
Synthesis of this compound
This is a general procedure for the formation of a hydroiodide salt from a basic compound.
-
Dissolve the synthesized 4-Morpholinecarboxamidine in a suitable solvent, such as ethanol or isopropanol.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of hydroiodic acid (e.g., 57% in water) to the solution with stirring.
-
The this compound salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Quantitative Data
The following table summarizes the quantitative data for the synthesis of 4-Morpholinecarboxamidine.
| Parameter | Value | Reference |
| Starting Materials | ||
| 4-Morpholine-carboxamidinium sulfate | 15.0 g (42 mmol) | [1] |
| Sodium Hydroxide | 3.4 g (85 mmol) | [1] |
| Product | ||
| 4-Morpholinecarboxamidine | 5.1 g | [1] |
| Yield | 94% | [1] |
Visualizations
The following diagrams illustrate the synthesis pathway and experimental workflow.
Caption: Overall synthesis pathway for this compound.
Caption: Detailed experimental workflow for the synthesis.
References
Characterization of Morpholine-4-carboximidamide Hydroiodide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the characterization of Morpholine-4-carboximidamide Hydroiodide, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details the compound's chemical properties, provides experimental protocols for its synthesis and characterization, and explores its potential biological significance, particularly as a modulator of key cellular signaling pathways.
Chemical and Physical Properties
This compound is the hydroiodide salt of the free base morpholine-4-carboximidamide. The presence of the morpholine ring, a common scaffold in medicinal chemistry, and the carboximidamide group suggests its potential for diverse biological activities. While specific experimental data for the hydroiodide salt is limited in publicly available literature, the properties of the free base and related salts provide a strong foundation for its characterization.
| Property | Value | Source |
| Molecular Formula | C₅H₁₂IN₃O | [1][2] |
| Molecular Weight | 257.07 g/mol | [1][2] |
| Appearance | Off-white solid | [2] |
| CAS Number | 102392-87-0 | [3] |
Experimental Protocols
Synthesis of Morpholine-4-carboximidamide (Free Base)
A two-step synthesis is employed to produce the free base, which can then be converted to the hydroiodide salt.
Step 1: Synthesis of 4-Morpholinecarboxamidinium Sulfate
This procedure involves the reaction of O-methylisourea sulfate with morpholine.
-
Materials: O-methylisourea sulfate, Morpholine.
-
Procedure:
-
In a round-bottom flask, combine one equivalent of O-methylisourea sulfate with two equivalents of morpholine.
-
Heat the mixture under reflux. The methanol formed during the reaction is distilled off.
-
Continue the reaction until 4-morpholinecarboxamidinium sulfate precipitates.
-
Collect the precipitate by filtration. The yield is nearly quantitative.
-
Step 2: Formation of Morpholine-4-carboximidamide (Free Base)
This step involves the deprotonation of the sulfate salt.
-
Materials: 4-Morpholinecarboxamidinium sulfate, Sodium hydroxide, Deionized water, Diethyl ether, Sodium sulfate.
-
Procedure:
-
Prepare a solution of 4-morpholinecarboxamidinium sulfate in deionized water.
-
Separately, prepare a solution of sodium hydroxide in deionized water.
-
Under ice cooling, add the sodium hydroxide solution dropwise to the sulfate salt solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous phase with diethyl ether.
-
Dry the combined organic phases over anhydrous sodium sulfate.
-
Evaporate the solvent to yield Morpholine-4-carboximidamide as a colorless solid. A typical yield is around 94%.
-
Synthesis of this compound
This protocol describes the conversion of the free base to its hydroiodide salt. This is a general procedure for the formation of hydroiodide salts from a free base and should be optimized for this specific compound.
-
Materials: Morpholine-4-carboximidamide (free base), Hydroiodic acid (HI), Anhydrous ethanol or methanol.
-
Procedure:
-
Dissolve the Morpholine-4-carboximidamide free base in a minimal amount of anhydrous ethanol or methanol.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of hydroiodic acid with stirring.
-
Continue stirring for 1-4 hours at room temperature or slightly elevated temperature (up to 40°C) to ensure complete salt formation.
-
The hydroiodide salt is expected to precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce precipitation.
-
Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Characterization Methods
Standard analytical techniques are used to confirm the identity and purity of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.
-
Melting Point Analysis: The melting point is a crucial physical property for assessing the purity of the compound.
Spectral Data
The following are the reported NMR spectral data for the free base, Morpholine-4-carboximidamide.
| ¹H NMR (500 MHz, CD₃CN/TMS) | ¹³C NMR (125 MHz, CD₃CN/TMS) |
| δ = 3.35–3.39 (m, 4H, –CH₂–) | δ = 45.0 (–CH₂–) |
| δ = 3.74–3.78 (m, 4H, –CH₂–) | δ = 65.9 (–CH₂–) |
| δ = 5.50 (s, 1H, –NH) | δ = 160.8 (C=N) |
| δ = 6.35 (s, 2H, –NH₂) |
Biological Activity and Signaling Pathways
Morpholine-containing compounds have been extensively investigated for their therapeutic potential, exhibiting a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial effects.[4][5] The morpholine moiety is often considered a "privileged structure" in medicinal chemistry due to its favorable pharmacokinetic properties.
Recent research has highlighted the role of morpholine derivatives as inhibitors of the Phosphoinositide 3-kinase (PI3K)/mTOR signaling pathway.[6][7][8][9] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.
The morpholine moiety in several potent PI3K inhibitors has been shown to form crucial hydrogen bond interactions within the ATP-binding pocket of the enzyme.[7] Given the structural similarities, it is plausible that this compound could also exhibit inhibitory activity against PI3K or other kinases in this pathway.
Proposed Mechanism of Action: PI3K/mTOR Pathway Inhibition
The PI3K/mTOR pathway is a key signaling cascade that promotes cell growth and survival. The potential inhibitory action of Morpholine-4-carboximidamide on this pathway is depicted below.
Caption: Proposed inhibitory action on the PI3K/mTOR signaling pathway.
Experimental and Synthetic Workflow
The overall process from synthesis to biological evaluation follows a logical progression.
Caption: Workflow for synthesis, characterization, and evaluation.
Conclusion
This compound represents a compound with significant potential for further investigation in drug discovery. Its synthesis is achievable through straightforward chemical transformations. Based on the known biological activities of related morpholine derivatives, this compound warrants evaluation for its potential as a modulator of key cellular signaling pathways, such as the PI3K/mTOR pathway. The experimental protocols and characterization data provided in this guide serve as a valuable resource for researchers initiating studies on this and related molecules. Further investigation into its specific biological targets and mechanism of action is highly encouraged.
References
- 1. Buy Morpholine-4-carboximidamide | 17238-66-3 [smolecule.com]
- 2. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 102392-87-0 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. Discovery of (R)-8-(1-(3,5-difluorophenylamino)ethyl)-N,N-dimethyl-2-morpholino-4-oxo-4H-chromene-6-carboxamide (AZD8186): a potent and selective inhibitor of PI3Kβ and PI3Kδ for the treatment of PTEN-deficient cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Technical Guide to the Spectroscopic Characterization of Morpholine-4-carboximidamide Hydroiodide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of available and predicted spectroscopic data for Morpholine-4-carboximidamide Hydroiodide (CAS: 102392-87-0). Due to the limited availability of direct experimental data for the hydroiodide salt, this document also includes data from its free base, Morpholine-4-carboxamidine, to serve as a valuable reference. The guide details generalized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis, which are fundamental techniques in the structural elucidation and characterization of organic compounds.
Molecular Structure and Properties
-
Synonyms: 4-Morpholinecarboximidamide Hydriodide[3]
-
Molecular Formula: C₅H₁₂IN₃O[1]
-
Molecular Weight: 257.075 g/mol [1]
-
CAS Number: 102392-87-0[2]
Spectroscopic Data
The following tables summarize the available spectroscopic data. It is important to note that the NMR data presented is for the free base, Morpholine-4-carboxamidine, and may differ slightly from the hydroiodide salt due to the effects of the counter-ion and the solvent used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR data is for the free base, Morpholine-4-carboxamidine.
Table 1: ¹H NMR Data of Morpholine-4-carboxamidine
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
|---|---|---|---|
| 3.35–3.39 | m | 4 H | -CH₂- (Morpholine ring) |
| 3.74–3.78 | m | 4 H | -CH₂- (Morpholine ring) |
| 5.50 | s | 1 H | -NH |
| 6.35 | s | 2 H | -NH₂ |
Table 2: ¹³C NMR Data of Morpholine-4-carboxamidine
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 45.0 | -CH₂- (Morpholine ring) |
| 65.9 | -CH₂- (Morpholine ring) |
| 160.8 | C=N |
Mass Spectrometry (MS)
Predicted collision cross section (CCS) values for Morpholine-4-carboximidamide.
Table 3: Predicted Mass Spectrometry Data
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 130.09749 | 127.5 |
| [M+Na]⁺ | 152.07943 | 132.0 |
| [M-H]⁻ | 128.08293 | 129.3 |
| [M+NH₄]⁺ | 147.12403 | 145.6 |
| [M+K]⁺ | 168.05337 | 132.4 |
| [M+H-H₂O]⁺ | 112.08747 | 120.7 |
Infrared (IR) Spectroscopy
Table 4: Predicted Infrared Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
|---|---|---|
| 3300-3500 | N-H | Stretching (Amine/Imine) |
| 2850-3000 | C-H | Stretching (Aliphatic) |
| 1640-1690 | C=N | Stretching (Imine) |
| 1050-1150 | C-O-C | Stretching (Ether) |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of a solid organic compound like this compound.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Weigh 5-10 mg of the compound and dissolve it in approximately 0.7-1.0 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a clean vial.[4] The choice of solvent is crucial as it can affect chemical shifts.
-
Transfer: Filter the solution to remove any undissolved solids and transfer it into a standard 5 mm NMR tube.[4]
-
Instrumentation: Place the NMR tube in the spectrometer.
-
Acquisition: Acquire the ¹H spectrum. For the ¹³C spectrum, broadband proton decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio.
-
Processing: Process the acquired Free Induction Decay (FID) using a Fourier transform. The resulting spectrum should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Sample Preparation (ATR Method):
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
-
Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.[5]
-
-
Acquisition: Place the prepared sample (KBr pellet or on the ATR crystal) in the FT-IR spectrometer's sample holder.
-
Analysis: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of air (or the empty ATR crystal) should be recorded and subtracted from the sample spectrum.
Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 10 µg/mL) in a volatile solvent compatible with ESI, such as methanol, acetonitrile, or water, or a mixture of these.[6] High concentrations of non-volatile salts should be avoided as they can interfere with ionization.[6]
-
Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.[7][8]
-
Ionization: A high voltage is applied to the capillary tip, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions of the analyte.[8]
-
Analysis: The generated ions are directed into the mass analyzer, which separates them based on their mass-to-charge (m/z) ratio. The detector records the abundance of each ion, generating a mass spectrum.
Visualizations
Synthesis Workflow
The following diagram illustrates a general synthesis pathway for morpholine-4-carboximidamide salts.
Caption: General Synthesis Workflow.
Spectroscopic Analysis Workflow
This diagram outlines the logical workflow for the comprehensive spectroscopic analysis of a chemical compound.
Caption: Spectroscopic Analysis Workflow.
References
- 1. books.rsc.org [books.rsc.org]
- 2. This compound | 102392-87-0 [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.latech.edu [chem.latech.edu]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 7. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. phys.libretexts.org [phys.libretexts.org]
Early Studies of Morpholine-Based Guanidines: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the foundational research on morpholine-based guanidines. The morpholine ring, a versatile heterocyclic motif, and the guanidine group, a highly basic functionality, have independently garnered significant attention in medicinal chemistry for their diverse biological activities.[1][2] The conjugation of these two pharmacophores has led to the exploration of novel chemical entities with a range of therapeutic potentials. This document focuses on the early investigations into the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound class, with a particular emphasis on their development as antihypertensive agents.
Core Concepts and Early Discoveries
Early research into guanidine derivatives was significantly driven by the discovery of their potent biological effects, including antihypertensive and anti-inflammatory properties.[3][4] The guanidine moiety, due to its ability to form strong hydrogen bonds and its protonated state at physiological pH, was identified as a key interacting group with various biological targets.[1] Simultaneously, the morpholine ring was recognized for its favorable physicochemical properties, such as improving water solubility and metabolic stability, making it an attractive substituent in drug design.[2]
The initial impetus for combining these two structures appears to have stemmed from the broader exploration of N-substituted guanidines in the search for new therapeutic agents. While specific, dedicated "early studies" focusing exclusively on morpholine-based guanidines before the 1980s are not extensively documented in readily available literature, the foundational work on related guanidine and morpholine compounds laid the groundwork for their eventual combination and investigation.
Synthesis and Methodologies
The primary synthetic routes to morpholine-based guanidines in early studies involved the reaction of a morpholine-containing amine with a guanylating agent. A common and classical approach is the reaction of a primary or secondary amine with a thiourea derivative in the presence of a thiophilic agent, such as a mercury (II) or copper (II) salt, to facilitate desulfurization.
A representative synthetic pathway involves the following key steps:
-
Formation of a Substituted Thiourea: Reaction of an appropriate amine with an isothiocyanate.
-
S-Alkylation: Treatment of the thiourea with an alkyl halide (e.g., methyl iodide) to form an isothiourea intermediate.
-
Guanylation: Reaction of the isothiourea with the desired morpholine-containing amine to yield the target guanidine.
A generalized experimental workflow for the synthesis of N-substituted morpholinoguanidines can be visualized as follows:
References
- 1. In Vitro Evaluation of Guanidine Analogs as Sigma Receptor Ligands for Potential Anti-Stroke Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological properties and their medicinal uses of Cinnamomum: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Antihypertensive Activity of Some Novel Pyridazinones – Oriental Journal of Chemistry [orientjchem.org]
- 4. Synthesis, biological evaluation, pharmacological profiling, and molecular docking studies of 4-Aminocoumarin based phenyliodonium derivatives as potent therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Versatile Scaffold: A Technical Guide to the Discovery and History of Morpholine-4-carboximidamide Hydroiodide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Morpholine-4-carboximidamide hydroiodide is a synthetic chemical compound that has garnered interest within the scientific community, particularly in the realms of medicinal chemistry and drug discovery. Its structure, which marries the privileged morpholine heterocycle with the versatile guanidine functional group, presents a unique scaffold for the development of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the discovery, history, and key experimental data associated with this compound and its related salts. While a singular, seminal publication detailing its initial discovery is not readily apparent in the historical literature, its origins can be traced through the rich history of its constituent moieties—morpholine and guanidine—and the development of synthetic methodologies for N-substituted guanidines.
Historical Context: The Convergence of Two Key Pharmacophores
The story of this compound is fundamentally linked to the historical significance of its two core components: the morpholine ring and the guanidinium group.
The Morpholine Moiety: The morpholine heterocycle, a saturated six-membered ring containing both an ether and a secondary amine functional group, is a well-established "privileged scaffold" in medicinal chemistry. Its inclusion in drug candidates is often associated with improved pharmacokinetic properties, such as increased aqueous solubility and metabolic stability. The history of morpholine itself is intertwined with the development of organic chemistry, with its synthesis and derivatization becoming commonplace in the 20th century. Morpholino oligos, nucleic acid analogs with a morpholine backbone, were devised by James Summerton in 1985, highlighting the ring's utility in creating stable, biologically active molecules[1][2].
The Guanidine Group: The history of the guanidine functional group dates back to 1861, when it was first isolated by Adolph Strecker from the oxidative degradation of guanine obtained from guano. The guanidinium cation is highly stable due to resonance, making guanidine a very strong base. This basicity and its ability to form multiple hydrogen bonds are key to its role in both biological systems (e.g., the amino acid arginine) and pharmacology. Guanidine and its derivatives have a long history of therapeutic use, from early antidiabetic agents to modern drugs.
The synthesis of substituted guanidines has been an active area of research for over a century, with early methods involving the reaction of amine nitrates with calcium cyanamide or dicyandiamide. These foundational techniques paved the way for the creation of a vast library of guanidine-containing compounds, including the morpholine-substituted variant.
Physicochemical and Structural Data
This compound (CAS Number: 102392-87-0) is one of several salt forms of the parent compound. The choice of the counter-ion (hydroiodide, hydrochloride, or hydrobromide) can influence the compound's physical properties, such as solubility and crystallinity. Below is a summary of the available quantitative data for these variants.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | 102392-87-0 | C₅H₁₂IN₃O | 257.075 | 141-145 |
| Morpholine-4-carboximidamide Hydrochloride | 5638-78-8 | C₅H₁₂ClN₃O | 165.62 | Not Reported |
| Morpholine-4-carboximidamide Hydrobromide | 157415-17-3 | C₅H₁₂BrN₃O | 210.075 | 155-165 |
| Morpholine-4-carboximidamide (Free Base) | 17238-66-3 | C₅H₁₁N₃O | 129.163 | Not Reported |
Experimental Protocols: Synthesis of N-Substituted Guanidines
While the specific, first-reported synthesis of this compound is not detailed in the available literature, a plausible and general method can be inferred from established protocols for the synthesis of N-substituted guanidines. One common and effective method involves the guanylation of an amine using a suitable reagent.
General Synthesis of Morpholine-4-carboximidamide from Morpholine
A widely used approach for creating N-substituted guanidines is the reaction of a primary or secondary amine with a guanylating agent, such as S-methylisothiourea or a pyrazole-1-carboxamidine derivative. The following protocol describes a representative synthesis.
Step 1: Preparation of a Guanylating Agent (e.g., 1H-Pyrazole-1-carboxamidine hydrochloride)
This reagent can be prepared by reacting 1H-pyrazole with cyanamide in the presence of hydrochloric acid.
Step 2: Guanylation of Morpholine
-
To a solution of morpholine (1 equivalent) in a suitable solvent such as acetonitrile or DMF, add the guanylating agent (e.g., 1H-pyrazole-1-carboxamidine hydrochloride, 1.1 equivalents).
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA, 2.5 equivalents), to the reaction mixture.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for several hours to overnight.
-
Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is typically worked up by removing the solvent under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude Morpholine-4-carboximidamide free base.
-
Purification can be achieved by column chromatography on silica gel.
Step 3: Formation of the Hydroiodide Salt
-
Dissolve the purified Morpholine-4-carboximidamide free base in a minimal amount of a suitable solvent, such as ethanol or isopropanol.
-
To this solution, add a solution of hydroiodic acid (HI, 1 equivalent) in the same solvent dropwise with stirring.
-
The this compound salt will typically precipitate out of the solution.
-
The precipitate can be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield the final product.
Visualizing the Synthesis and Potential Biological Context
Synthesis Workflow
The synthesis of this compound can be visualized as a straightforward chemical transformation.
Caption: A generalized workflow for the synthesis of this compound.
Potential Signaling Pathway Involvement
While specific biological targets of this compound are not extensively documented, the morpholine moiety is a common feature in inhibitors of various signaling pathways implicated in disease. For instance, many inhibitors of the PI3K/Akt/mTOR pathway, which is crucial in cancer cell growth and survival, contain a morpholine ring.
Caption: The PI3K/Akt/mTOR pathway, a common target for morpholine-containing inhibitors.
Applications and Future Directions
This compound is primarily utilized as a building block in organic synthesis and as a research chemical. Its potential applications stem from the combined properties of the morpholine and guanidine groups. In recent studies, it has been used as a reagent in the synthesis of more complex molecules with potential antibacterial and antibiofilm activities[3][4]. The guanidine moiety suggests potential interactions with biological targets that recognize arginine, while the morpholine ring can be optimized to improve pharmacokinetic properties.
Future research may focus on:
-
Screening for Biological Activity: Evaluating the compound and its derivatives against a wide range of biological targets, including kinases, proteases, and GPCRs.
-
Lead Optimization: Using the Morpholine-4-carboximidamide scaffold as a starting point for the development of new drug candidates through medicinal chemistry efforts.
-
Development of Novel Synthetic Routes: Exploring more efficient and scalable methods for its synthesis.
Conclusion
While the specific historical moment of the discovery of this compound remains elusive in the scientific literature, its chemical lineage is clear. It emerges from the rich history of morpholine and guanidine chemistry, two areas that have contributed significantly to the development of modern pharmaceuticals. The compound serves as a versatile scaffold, and its full potential in drug discovery and development is still being explored. This guide provides a foundational understanding of its properties, synthesis, and potential biological relevance for researchers and scientists working at the forefront of chemical and pharmaceutical innovation.
References
- 1. Morpholino History, Production, and Properties | Gene Tools, LLC [gene-tools.com]
- 2. Morpholino nucleic acid - Wikipedia [en.wikipedia.org]
- 3. Phenylthiazoles with tert-Butyl Side Chain: Metabolically Stable with Anti-Biofilm Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tert -Butylphenylthiazoles with an oxadiazole linker: a novel orally bioavailable class of antibiotics exhibiting antibiofilm activity - RSC Advances (RSC Publishing) DOI:10.1039/C8RA10525A [pubs.rsc.org]
Morpholine-4-carboximidamide Hydroiodide: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
Morpholine-4-carboximidamide hydroiodide is a guanidine derivative of interest in pharmaceutical research and development. Understanding its fundamental physicochemical properties, namely solubility and stability, is critical for its potential application as a therapeutic agent. This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound. Due to the limited availability of specific quantitative data in public literature, this document focuses on qualitative descriptions, comparisons with analogous compounds, and detailed experimental protocols for determining these crucial parameters. This guide is intended to be a valuable resource for researchers, enabling them to design and execute appropriate studies for the evaluation of this compound.
Core Physicochemical Properties
This compound (CAS No: 102392-87-0) is a white to off-white solid. Its chemical structure consists of a morpholine ring attached to a carboximidamide group, forming a hydroiodide salt.
| Property | Description |
| Molecular Formula | C₅H₁₁N₃O · HI |
| Appearance | White to off-white solid |
| Solubility (Qualitative) | Soluble in water. The hydroiodide salt form enhances its solubility in polar solvents.[1] |
| Stability (Qualitative) | Stable under normal conditions.[2] Incompatible with strong oxidizing agents, strong acids, and strong reducing agents.[2] The hydrochloride salt is suggested to have enhanced stability under ambient conditions compared to the hydroiodide form.[2] |
| Decomposition | Hazardous decomposition products include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen iodide.[2] |
Solubility Profile
Factors Influencing Solubility:
-
pH: The solubility of this compound is expected to be pH-dependent. As a salt of a strong acid (HI) and a weak base (morpholine-4-carboximidamide), the compound will be fully ionized over a wide pH range, contributing to its aqueous solubility.
-
Temperature: Generally, the solubility of solid compounds in liquid solvents increases with temperature.
-
Solvent Polarity: Higher solubility is anticipated in polar protic solvents like water and lower alcohols, and reduced solubility in nonpolar organic solvents.
Experimental Protocol for Solubility Determination (Shake-Flask Method)
This protocol outlines a standard procedure for determining the thermodynamic solubility of this compound.
Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.
Materials:
-
This compound
-
Selected solvents (e.g., purified water, phosphate-buffered saline at various pH values, ethanol)
-
Volumetric flasks
-
Thermostatically controlled shaker bath
-
Centrifuge
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other validated analytical method.
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the desired solvent in a sealed flask.
-
Equilibration: Place the flasks in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the suspensions to settle. Centrifuge the samples to pellet the undissolved solid.
-
Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.
-
Data Analysis: Calculate the solubility from the measured concentration and the dilution factor. Express the results in units such as mg/mL or mol/L.
Stability Profile
This compound is reported to be stable under normal storage conditions. However, its stability can be influenced by factors such as light, temperature, pH, and the presence of oxidizing or reducing agents. The potential for degradation, particularly of the hydroiodide salt, warrants a thorough stability assessment.
Experimental Protocol for Stability Assessment (Forced Degradation Study)
Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution
-
Sodium hydroxide (NaOH) solution
-
Hydrogen peroxide (H₂O₂) solution
-
Temperature- and humidity-controlled chambers
-
Photostability chamber
-
HPLC system with a photodiode array (PDA) or mass spectrometric (MS) detector
Procedure:
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the sample solution with HCl (e.g., 0.1 N) and heat (e.g., 60 °C).
-
Base Hydrolysis: Treat the sample solution with NaOH (e.g., 0.1 N) at room temperature or with gentle heating.
-
Oxidative Degradation: Treat the sample solution with H₂O₂ (e.g., 3%) at room temperature.
-
Thermal Degradation: Expose a solid sample and a solution sample to elevated temperatures (e.g., 60 °C, 80 °C).
-
Photostability: Expose a solid sample and a solution sample to light according to ICH Q1B guidelines.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours) for each stress condition.
-
Analysis: Analyze the stressed samples using a stability-indicating HPLC method. The use of a PDA detector can help in assessing peak purity, while an MS detector can aid in the identification of degradation products.
-
Data Analysis:
-
Quantify the remaining amount of the parent compound at each time point.
-
Identify and quantify any significant degradation products.
-
Elucidate potential degradation pathways.
-
Visualizations
Chemical Structure
Caption: Chemical structure of this compound.
Physicochemical Characterization Workflow
Caption: Workflow for physicochemical characterization.
Potential Degradation Pathwaydot
References
An In-depth Technical Guide on the Molecular Structure and Conformation of Morpholine-4-carboximidamide Hydroiodide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the molecular structure and conformational properties of Morpholine-4-carboximidamide Hydroiodide (C₅H₁₂IN₃O). Due to the absence of publicly available single-crystal X-ray diffraction data for the hydroiodide salt, this document leverages high-resolution crystallographic data from its free base, Morpholine-4-carboxamidine, to infer its structural characteristics. The guide outlines the anticipated molecular geometry, conformational isomerism of the morpholine ring, and the influence of the carboximidamide group and the hydroiodide counterion. Furthermore, a detailed, plausible experimental protocol for its synthesis and characterization is presented. This document aims to serve as a foundational resource for researchers engaged in the study and application of this compound in medicinal chemistry and drug development.
Introduction
Morpholine and its derivatives are significant scaffolds in medicinal chemistry, valued for their physicochemical properties that can enhance drug-like characteristics such as solubility and brain permeability. The morpholine ring's flexible chair-like conformation and the presence of both a hydrogen bond acceptor (oxygen) and a basic nitrogen atom contribute to its utility in drug design. This compound, a salt of the corresponding amidine, is of interest for its potential biological activities, which are influenced by the geometry and electronic properties of the carboximidamide group.
This guide synthesizes the available structural information, focusing on the core morpholine and carboximidamide moieties, to provide a comprehensive understanding of the title compound's molecular architecture.
Molecular Structure and Conformation
The definitive molecular structure of this compound has not been reported in the publicly available literature. However, a detailed analysis of its free base, Morpholine-4-carboxamidine, provides a robust model for its core structure.
The Morpholine Ring Conformation
Theoretical and experimental studies consistently show that the morpholine ring predominantly adopts a chair conformation , which is energetically more favorable than the skew-boat conformation.[1] In this chair form, the substituent at the nitrogen atom can be in either an axial or equatorial position. For morpholine itself, the equatorial conformer is generally more stable.[2] The presence of the carboximidamide group is expected to follow this preference.
The Carboximidamide Group
The carboximidamide group is a key functional moiety. In the crystal structure of the free base, Morpholine-4-carboxamidine, the CN₃ unit displays partial double bond character in the C-N bonds, leading to a near-trigonal planar geometry.[3][4] The bond lengths indicate delocalization of the pi electrons across the N-C=N system.[3][4]
Upon formation of the hydroiodide salt, the carboximidamide group is protonated. This protonation is expected to occur on the imine nitrogen, leading to a resonance-stabilized cation. This will alter the bond lengths and angles compared to the free base, with the C-N bonds becoming more equivalent.
Inferred Structure of the Hydroiodide Salt
The hydroiodide salt will consist of the morpholine-4-carboximidamidinium cation and the iodide anion. The overall solid-state structure will be determined by the packing of these ions, influenced by hydrogen bonding between the cation's N-H groups and the iodide anion, as well as with the morpholine oxygen of neighboring cations.
Quantitative Structural Data (from Morpholine-4-carboxamidine)
The following tables summarize the key bond lengths and angles for the core structure, as determined by the X-ray crystal structure analysis of the free base, Morpholine-4-carboxamidine.[3][4] These values serve as the best available estimate for the geometry of the core molecule.
Table 1: Key Bond Lengths in Morpholine-4-carboxamidine [3][4]
| Bond | Length (Å) | Description |
| C=N | 1.2971 (14) | Double bond character in the CN₃ unit |
| C-NH₂ | 1.3595 (14) | Single bond character in the CN₃ unit |
| C-N(morpholine) | 1.3902 (13) | Single bond to the morpholine ring |
Table 2: Key Bond Angles in Morpholine-4-carboxamidine [3][4]
| Angle | Angle (°) | Description |
| N(H₂)-C-N(morpholine) | 115.49 (9) | Deviation from ideal trigonal planar geometry |
| N(imine)-C-N(morpholine) | 119.68 (10) | Deviation from ideal trigonal planar geometry |
| N(imine)-C-N(H₂) | 124.83 (10) | Deviation from ideal trigonal planar geometry |
Experimental Protocols
While a specific protocol for this compound is not detailed in the literature, a reliable synthesis can be devised based on established methods for carboximidamide formation and salt preparation.[5]
Proposed Synthesis of this compound
This proposed two-step synthesis involves the formation of the free base followed by its conversion to the hydroiodide salt.
Step 1: Synthesis of Morpholine-4-carboxamidine (Free Base)
-
Reagents and Materials:
-
Morpholine
-
1H-Pyrazole-1-carboxamidine hydrochloride
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetonitrile (anhydrous)
-
Diethyl ether
-
Standard laboratory glassware, magnetic stirrer, filtration apparatus.
-
-
Procedure:
-
In a round-bottom flask, dissolve 1H-pyrazole-1-carboxamidine hydrochloride (1.0 eq) in anhydrous acetonitrile.
-
Add DIPEA (1.1 eq) to the solution and stir for 10 minutes at room temperature.
-
Add morpholine (1.0 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the product may precipitate from the solution. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure and precipitate the product by adding diethyl ether.
-
Wash the collected solid with cold diethyl ether to remove impurities.
-
Dry the resulting white solid, Morpholine-4-carboxamidine, under vacuum.
-
Step 2: Formation of the Hydroiodide Salt
-
Reagents and Materials:
-
Morpholine-4-carboxamidine (from Step 1)
-
Hydroiodic acid (HI, aqueous solution, e.g., 57%)
-
Isopropanol or Ethanol
-
Diethyl ether
-
-
Procedure:
-
Dissolve the synthesized Morpholine-4-carboxamidine (1.0 eq) in a minimal amount of isopropanol or ethanol.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount (1.0 eq) of hydroiodic acid dropwise with stirring.
-
The hydroiodide salt should precipitate out of the solution. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with a small amount of cold isopropanol, followed by a thorough wash with diethyl ether.
-
Dry the final product, this compound, in a vacuum desiccator.
-
Characterization
The synthesized compound should be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and assess purity.
-
Mass Spectrometry (MS): To determine the molecular weight of the cation.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (N-H, C=N, C-O-C).
-
Melting Point Analysis: To determine the melting point range of the salt.[5]
-
Single-Crystal X-ray Diffraction: If suitable crystals can be grown, this would provide the definitive molecular and crystal structure.
Visualizations
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the logical workflow for the synthesis and characterization of this compound.
Caption: Synthesis and Characterization Workflow.
Conclusion
While the definitive crystal structure of this compound remains to be determined, a comprehensive understanding of its likely molecular structure and conformation can be achieved through the analysis of its free base and related compounds. The morpholine ring is expected to adopt a chair conformation, and the protonated carboximidamide group will feature a resonance-stabilized positive charge. The provided synthesis protocol offers a viable route to obtain this compound for further study. Future work involving the successful crystallization and single-crystal X-ray diffraction of the title compound is necessary to fully elucidate its precise three-dimensional structure and intermolecular interactions. Such data would be invaluable for computational modeling and structure-activity relationship studies in drug discovery programs.
References
- 1. researchgate.net [researchgate.net]
- 2. Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Morpholinecarboxamidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Morpholine-carboxamidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buy Morpholine-4-carboximidamide | 17238-66-3 [smolecule.com]
Methodological & Application
Application Notes and Protocols: Morpholine-4-carboximidamide Hydroiodide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Morpholine-4-carboximidamide hydroiodide is a guanidine derivative of significant interest in organic synthesis and medicinal chemistry. The morpholine scaffold is a prevalent feature in numerous CNS-active drugs and other bioactive molecules, valued for its ability to improve pharmacokinetic properties. The guanidine group, a strong base, is a key functional group in various natural products and pharmaceuticals, known for its role in molecular recognition and biological activity. This document provides detailed application notes and experimental protocols for the synthesis and potential applications of Morpholine-4-carboximidamide and its hydroiodide salt.
Chemical Properties and Data
| Property | Value | Reference |
| Chemical Name | This compound | |
| CAS Number | 102392-87-0 | |
| Molecular Formula | C₅H₁₂IN₃O | [1] |
| Molecular Weight | 257.07 g/mol | |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in water | [1] |
| SMILES | C1COCCN1C(=N)N.I | [1] |
Applications in Organic Synthesis
Morpholine-4-carboximidamide serves as a versatile building block for the synthesis of more complex molecules, particularly heterocyclic compounds containing the guanidine moiety. Its utility stems from the nucleophilic nature of the guanidine nitrogen atoms.
Key Applications:
-
Synthesis of Substituted Guanidines: The core morpholine-guanidine structure can be further functionalized to create libraries of compounds for screening in drug discovery programs.
-
Precursor for Heterocyclic Synthesis: It can be employed in cyclization reactions to form various nitrogen-containing heterocycles, which are scaffolds for many pharmacologically active agents.[2]
-
Ligand in Coordination Chemistry: The nitrogen-rich guanidine functionality can act as a ligand for metal catalysts, potentially influencing the outcome of catalytic reactions.[2]
Experimental Protocols
The synthesis of this compound is typically achieved in a two-step process. First, the free base, Morpholine-4-carboxamidine, is synthesized. Subsequently, the free base is treated with hydroiodic acid to form the desired hydroiodide salt.
Protocol 1: Synthesis of Morpholine-4-carboxamidine (Free Base)
This protocol is adapted from the synthesis of 4-Morpholine-carboxamidine[1].
Step 1: Synthesis of 4-Morpholine-carboxamidinium sulfate
-
In a round-bottom flask equipped with a reflux condenser, combine O-methylisourea sulfate (1 equivalent) and morpholine (2 equivalents).
-
Heat the mixture under reflux. Methanol will be formed during the reaction and can be distilled off.
-
Continue the reaction until the starting material is consumed (monitoring by TLC is recommended).
-
Upon cooling, 4-Morpholine-carboxamidinium sulfate will precipitate.
-
Collect the precipitate by filtration. The yield is reported to be nearly quantitative.
Step 2: Deprotonation to Yield Morpholine-4-carboxamidine
-
Prepare a solution of 4-Morpholine-carboxamidinium sulfate (1 equivalent) in water (e.g., 15.0 g in 50 ml).
-
In a separate vessel, prepare a solution of sodium hydroxide (2 equivalents) in water (e.g., 3.4 g in 25 ml).
-
Cool the sulfate salt solution in an ice bath.
-
Add the sodium hydroxide solution dropwise to the cooled and stirring sulfate salt solution.
-
Allow the reaction mixture to warm to room temperature.
-
Extract the aqueous phase with a suitable organic solvent, such as diethyl ether.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to yield Morpholine-4-carboxamidine as a colorless solid. A yield of 94% has been reported for this step.[1]
Characterization Data for Morpholine-4-carboxamidine: [1]
| Data Type | Values |
| ¹H NMR | (500 MHz, CD₃CN/TMS): δ = 3.35–3.39 [m, 4 H, –CH₂–], 3.74–3.78 [m, 4 H, –CH₂–], 5.50 [s, 1 H, –NH], 6.35 [s, 2 H, –NH₂] |
| ¹³C NMR | (125 MHz, CD₃CN/TMS): δ = 45.0 (–CH₂–), 65.9 (–CH₂–), 160.8 (C═N) |
Protocol 2: Synthesis of this compound
-
Dissolve Morpholine-4-carboxamidine (1 equivalent), synthesized as described in Protocol 1, in a minimal amount of a suitable solvent such as methanol or ethanol.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydroiodic acid (1 equivalent) in water or a suitable solvent dropwise with stirring.
-
Stir the mixture at room temperature for a designated period (e.g., 1-2 hours) to ensure complete salt formation.
-
The product, this compound, may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
The resulting solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/diethyl ether) to obtain the final product.
Diagrams
Caption: Synthetic workflow for this compound.
References
Application of Morpholine-4-carboximidamide Hydroiodide in Biochemical Assays: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Morpholine-4-carboximidamide Hydroiodide is a heterocyclic organic compound featuring a morpholine ring and a carboximidamide (guanidine-like) functional group. While specific biochemical applications of the hydroiodide salt are not extensively documented in publicly available literature, the structural motifs of morpholine and guanidine are present in numerous biologically active molecules. Morpholine derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The guanidinium group is known to participate in hydrogen bonding and electrostatic interactions with biological targets, a key feature for enzyme inhibition.
This document provides a generalized framework for researchers to explore the potential of this compound in biochemical assays, with a focus on its potential as an enzyme inhibitor. The protocols and examples provided are based on established methodologies for similar classes of compounds.
Potential Applications in Biochemical Research
Based on its structural features, this compound can be investigated for several applications in biochemical assays:
-
Enzyme Inhibition Screening: The presence of the guanidine-like moiety suggests its potential to act as an inhibitor for various enzymes, such as kinases, proteases, and arginase, where interactions with acidic amino acid residues in the active site are crucial.
-
Antimicrobial Assays: Morpholine derivatives have been studied for their antibacterial and antifungal properties.[1] This compound can be screened against a panel of pathogenic microorganisms.
-
Anticancer Cell-Based Assays: Given the anticancer potential of some morpholine-containing compounds, this molecule could be evaluated for its cytotoxic effects on various cancer cell lines.[1]
Data Presentation
As specific experimental data for this compound is limited, the following table illustrates how quantitative data from enzyme inhibition assays could be presented. This hypothetical data represents the inhibitory activity of a compound against a panel of kinases.
| Enzyme Target | IC50 (µM) | Ki (µM) | Hill Slope |
| Kinase A | 1.2 ± 0.2 | 0.8 ± 0.1 | 1.1 |
| Kinase B | 15.7 ± 2.1 | 10.5 ± 1.5 | 0.9 |
| Kinase C | > 100 | - | - |
| Kinase D | 8.4 ± 0.9 | 5.6 ± 0.6 | 1.0 |
Caption: Hypothetical inhibitory activity of a test compound against a panel of protein kinases.
Experimental Protocols
The following are detailed, generalized protocols for key experiments to assess the biochemical activity of this compound.
Protocol 1: In Vitro Enzyme Inhibition Assay (Kinase Example)
This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of this compound against a specific protein kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
This compound
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well white assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in the kinase assay buffer to obtain a range of concentrations (e.g., 100 µM to 1 nM).
-
Enzyme and Substrate Preparation: Dilute the kinase and substrate peptide in the kinase assay buffer to the desired working concentrations.
-
Assay Reaction: a. To each well of a 384-well plate, add 5 µL of the diluted compound solution. b. Add 10 µL of the enzyme/substrate mixture to each well. c. Incubate for 15 minutes at room temperature to allow for compound-enzyme binding. d. Initiate the kinase reaction by adding 10 µL of ATP solution to each well. e. Incubate the plate at 30°C for 1 hour.
-
Signal Detection: a. Stop the kinase reaction and detect the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ assay. b. Read the luminescence signal on a plate reader.
-
Data Analysis: a. Normalize the data using controls (no inhibitor for 0% inhibition and no enzyme for 100% inhibition). b. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Signaling Pathway Diagram
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
Experimental Workflow Diagram
Caption: General workflow for an in vitro enzyme inhibition assay.
References
Morpholine-4-carboximidamide Hydroiodide: Application Notes for Functional Group Transformation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Morpholine-4-carboximidamide Hydroiodide is a guanidinylating reagent utilized for the introduction of a guanidine moiety onto primary and secondary amines. The guanidine functional group is a prevalent feature in numerous biologically active molecules and natural products, valued for its ability to participate in hydrogen bonding and its protonated state at physiological pH. This makes it a key pharmacophore in drug design. This document provides an overview of its application in the synthesis of substituted guanidines, a critical functional group transformation in medicinal chemistry and organic synthesis.
While specific, detailed experimental data for this compound is not extensively available in peer-reviewed literature, this document outlines a general protocol for the guanidinylation of amines based on the reactivity of similar reagents. It is crucial to note that these are generalized procedures and require optimization for specific substrates.
Principle of Guanidinylation
The core transformation involves the reaction of a primary or secondary amine with this compound. The reaction proceeds via a nucleophilic attack of the amine on the electrophilic carbon of the carboximidamide group, followed by the elimination of morpholine to yield the corresponding guanidinium salt.
A general workflow for this transformation is depicted below:
Caption: General workflow for the guanidinylation of amines.
Experimental Protocols
The following are generalized protocols for the guanidinylation of primary and secondary amines using this compound. Note: These protocols are starting points and require optimization for each specific substrate.
Protocol 1: Guanidinylation of a Primary Aliphatic Amine
Objective: To synthesize an N-alkylguanidinium iodide.
Materials:
-
Primary aliphatic amine
-
This compound
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Diethyl ether (Et2O)
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
To a solution of the primary aliphatic amine (1.0 eq) in anhydrous DMF (0.1-0.5 M), add DIPEA (2.0-3.0 eq).
-
Stir the solution at room temperature for 10 minutes.
-
Add this compound (1.1-1.5 eq) portion-wise to the stirred solution.
-
Heat the reaction mixture to 50-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a vigorously stirred solution of diethyl ether to precipitate the guanidinium salt.
-
Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum to afford the crude product.
-
Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/ether).
Protocol 2: Guanidinylation of a Secondary Amine
Objective: To synthesize an N,N-dialkylguanidinium iodide.
Materials:
-
Secondary amine
-
This compound
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
Dissolve the secondary amine (1.0 eq) and DIPEA (2.0-3.0 eq) in anhydrous DMF.
-
Add this compound (1.2-2.0 eq) to the solution.
-
Heat the reaction mixture to 80-100 °C and monitor for completion.
-
After cooling, dilute the reaction mixture with water and extract with dichloromethane (3 x volumes).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired guanidine.
Data Presentation
Due to the limited availability of specific experimental data for this compound in the public domain, a comprehensive table of quantitative data for various substrates cannot be provided. Researchers are encouraged to perform initial small-scale test reactions to determine the optimal conditions and expected yields for their specific amine substrates.
For comparative purposes, the table below lists typical yields for guanidinylation reactions using other common reagents. These can serve as a benchmark when developing protocols with this compound.
| Amine Type | Guanylating Agent | Solvent | Temperature (°C) | Typical Yield (%) |
| Primary Aliphatic | 1H-Pyrazole-1-carboxamidine HCl | DMF | 25-60 | 70-95 |
| Secondary Aliphatic | N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | MeCN | 25-80 | 60-90 |
| Primary Aromatic | S-Methylisothiourea sulfate | EtOH | Reflux | 50-85 |
| Secondary Aromatic | N,N'-Di-Boc-S-methylisothiourea | THF | 60 | 40-75 |
Reaction Mechanism
The proposed reaction mechanism for the guanidinylation of a primary amine with this compound is illustrated below. The reaction is typically base-mediated to deprotonate the amine nucleophile and the hydroiodide salt of the reagent.
Caption: Proposed mechanism for guanidinylation.
Safety Information
-
This compound should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.
Disclaimer: The information provided in these application notes is for guidance purposes only. All experiments should be conducted by qualified personnel in a suitably equipped laboratory. The user assumes all responsibility for the safe handling and use of these chemicals and procedures.
Application Notes and Protocols for Guanidinylation using Morpholine-4-carboximidamide Hydroiodide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Morpholine-4-carboximidamide Hydroiodide as a reagent for the introduction of a guanidinyl group onto primary and secondary amines. This process, known as guanidinylation, is a valuable transformation in medicinal chemistry and drug discovery, as the guanidinium group is a key pharmacophore in numerous biologically active molecules.
Introduction
The guanidinium group, most notably found in the amino acid arginine, is a critical functional group in a vast array of biological processes. Its ability to form strong, bidentate hydrogen bonds and participate in electrostatic interactions makes it a crucial element for molecular recognition at the active sites of enzymes and receptors. Consequently, the introduction of a guanidinyl moiety is a common strategy in the design of peptidomimetics, enzyme inhibitors, and other therapeutic agents.
This compound offers a convenient and effective method for the direct guanidinylation of amines under relatively mild conditions. The morpholine scaffold provides good solubility and the hydroiodide salt ensures stability and ease of handling. This reagent is particularly useful for modifying peptides, small molecules, and other amine-containing scaffolds to enhance their biological activity.
Chemical Properties
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 102392-87-0 |
| Molecular Formula | C₅H₁₂IN₃O |
| Molecular Weight | 257.07 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in water, methanol, and DMF |
Reaction Principle
The guanidinylation of an amine with this compound proceeds via a nucleophilic addition-elimination mechanism. The amine substrate attacks the electrophilic carbon of the carboximidamide, leading to the formation of a tetrahedral intermediate. Subsequent elimination of morpholine yields the protonated guanidinyl product. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydroiodide and facilitate the reaction.
Caption: Proposed reaction mechanism for guanidinylation.
Experimental Protocols
General Protocol for Guanidinylation of a Primary Amine
This protocol provides a general procedure for the guanidinylation of a primary aliphatic or aromatic amine. Reaction conditions may require optimization for specific substrates.
Materials:
-
Amine substrate
-
This compound
-
N,N-Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Dichloromethane (DCM)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon inert atmosphere setup
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the amine substrate (1.0 eq).
-
Dissolution: Dissolve the amine in anhydrous DMF (concentration typically 0.1-0.5 M).
-
Addition of Reagents: Add this compound (1.2 - 1.5 eq) to the solution, followed by the dropwise addition of DIPEA (2.0 - 2.5 eq).
-
Reaction: Stir the reaction mixture at room temperature (20-25 °C) for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). For less reactive amines, heating to 40-60 °C may be necessary.
-
Workup:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x volume of organic layer) to remove excess acid and unreacted starting material.
-
Wash with brine (1 x volume of organic layer).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization. For polar guanidinium salts, purification may be achieved by precipitation from a suitable solvent system (e.g., DCM/diethyl ether) or by reverse-phase HPLC.
Quantitative Data (Representative Examples):
The following table provides representative reaction conditions and yields for the guanidinylation of various primary amines. These are illustrative examples, and optimization may be required for different substrates.
| Substrate (Amine) | Stoichiometry (Amine:Reagent:Base) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzylamine | 1 : 1.2 : 2.0 | DMF | 25 | 16 | 85-95 |
| n-Butylamine | 1 : 1.2 : 2.0 | DMF | 25 | 12 | 90-98 |
| Aniline | 1 : 1.5 : 2.5 | DMF | 50 | 24 | 60-75 |
| Glycine methyl ester | 1 : 1.3 : 2.2 | DMF | 25 | 18 | 80-90 |
Application in Signaling Pathway Modulation
The introduction of a guanidinyl group can significantly impact the interaction of a molecule with biological targets involved in cell signaling. A prominent example is in the context of proteins containing Src Homology 3 (SH3) domains .
SH3 domains are protein-protein interaction modules that typically bind to proline-rich motifs in their target proteins. These interactions are crucial for the assembly of signaling complexes that regulate a variety of cellular processes, including cell growth, differentiation, and cytoskeletal organization. The binding affinity and specificity of these interactions are often modulated by residues flanking the core proline-rich sequence. Arginine residues, with their guanidinium groups, frequently play a key role in these interactions by forming salt bridges and hydrogen bonds with acidic residues in the SH3 domain binding pocket.
By using this compound to introduce a guanidinyl group at a specific position in a peptide or small molecule inhibitor, it is possible to mimic the role of arginine and enhance the binding affinity and specificity for a target SH3 domain, thereby modulating its associated signaling pathway.
Caption: Modulation of an SH3-mediated signaling pathway.
Experimental Workflow
The overall workflow for the synthesis, purification, and characterization of a guanidinylated compound is outlined below.
Caption: General workflow for guanidinylation.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | - Inactive reagent- Insufficient base- Low reactivity of the amine- Presence of moisture | - Use fresh or properly stored reagent.- Increase the amount of base.- Increase reaction temperature and/or time.- Ensure anhydrous conditions. |
| Formation of side products | - Reaction with other functional groups- Decomposition of starting material or product | - Use protecting groups for sensitive functionalities.- Optimize reaction temperature and time. |
| Difficult purification | - High polarity of the product- Similar polarity of product and starting material | - Use reverse-phase chromatography.- Convert the product to a salt to facilitate precipitation.- Optimize the chromatographic mobile phase. |
Safety Precautions
-
This compound should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Refer to the Safety Data Sheet (SDS) for complete safety information.
Disclaimer: The protocols and information provided are for guidance only and should be adapted and optimized for specific applications by qualified personnel. Always perform a thorough risk assessment before starting any chemical synthesis.
Application Notes and Protocols for Reactions with Morpholine-4-carboximidamide Hydroiodide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental setup for reactions involving Morpholine-4-carboximidamide Hydroiodide. This document includes detailed protocols for its synthesis, potential applications in drug discovery, and relevant characterization data.
Chemical Properties and Synthesis
This compound is a water-soluble salt of the morpholine-derived guanidine.[1] Its structure combines the morpholine moiety, a common scaffold in medicinal chemistry known to improve physicochemical properties, with a reactive carboximidamide group.[2]
Table 1: Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₅H₁₂IN₃O | [3] |
| Molecular Weight | 257.075 g/mol | [3] |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in water | [1] |
| CAS Number | 102392-87-0 | [3] |
Experimental Protocol: Synthesis of this compound
This protocol describes a two-step synthesis adapted from general methods for the preparation of guanidine derivatives.
Step 1: Synthesis of Morpholine-4-carboximidamide
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve morpholine (1.0 eq) in a suitable solvent such as acetonitrile.
-
Addition of Reagents: To the stirred solution, add 1H-pyrazole-1-carboxamidine hydrochloride (1.0 eq) as the guanylating agent and N,N-diisopropylethylamine (DIPEA) (1.1 eq) as a non-nucleophilic base.
-
Reaction Conditions: Allow the reaction to stir at ambient temperature (20°C) for 12 hours.
-
Work-up and Isolation: The product, Morpholine-4-carboximidamide, will precipitate out of the solution. Collect the solid by filtration and wash with a small amount of cold acetonitrile. Dry the product under vacuum. A typical yield for this type of reaction is approximately 75%.
Step 2: Formation of the Hydroiodide Salt
-
Dissolution: Dissolve the crude Morpholine-4-carboximidamide (1.0 eq) in a minimal amount of a suitable polar solvent like ethanol.
-
Acidification: Slowly add a solution of hydroiodic acid (HI) (1.0 eq) in the same solvent to the stirred solution of the free base.
-
Precipitation and Isolation: The hydroiodide salt will precipitate upon addition of the acid. The precipitation can be enhanced by cooling the mixture in an ice bath.
-
Purification: Collect the solid by filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield this compound.
Diagram 1: Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Applications in Drug Discovery and Chemical Biology
This compound and its derivatives are of interest in drug discovery due to the prevalence of the morpholine scaffold in bioactive compounds and the potential of the guanidinium group to interact with biological targets.[2]
Enzyme Inhibition
Guanidine-containing molecules are known to act as inhibitors of various enzymes. While specific targets for this compound are not extensively documented, its structural analogs suggest potential inhibitory activity against kinases and other enzymes involved in cellular signaling.[4][5] For instance, certain morpholine derivatives have been investigated as inhibitors of the PI3K/mTOR pathway, which is crucial in cancer cell growth and proliferation.
Table 2: Potential Biological Activities and Targets
| Activity | Potential Target(s) | Rationale / Related Compounds | Reference |
| Anticancer | PI3K/mTOR pathway | Morpholine is a key pharmacophore in known PI3K inhibitors. | [5] |
| Antiviral / Antibacterial | Pyrimidine and Pyrazole synthesis | Serves as a building block for pharmacophores. | [1] |
| Neurological Disorders | Neurotransmitter systems | The morpholine structure can interact with these systems. | [6] |
Experimental Protocol: General Enzyme Inhibition Assay
This protocol provides a general framework for screening this compound for inhibitory activity against a target enzyme.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in an appropriate buffer (e.g., Tris-HCl or PBS) at a concentration of 10 mM.
-
Prepare serial dilutions of the compound to be tested (e.g., from 100 µM to 1 nM).
-
Prepare a solution of the target enzyme at a concentration suitable for the assay.
-
Prepare a solution of the enzyme's substrate.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of the enzyme solution to each well.
-
Add 25 µL of the test compound dilution or vehicle control to the wells.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at the optimal temperature for the enzyme.
-
Initiate the reaction by adding 25 µL of the substrate solution.
-
Monitor the reaction progress by measuring the absorbance or fluorescence at appropriate intervals using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a suitable dose-response curve.
-
Diagram 2: Potential Signaling Pathway Involvement
Caption: Hypothesized inhibition of the PI3K/mTOR pathway by this compound.
Characterization Data
Comprehensive characterization is crucial to confirm the identity and purity of the synthesized compound.
Table 3: Expected Characterization Data
| Technique | Expected Observations |
| ¹H NMR | Peaks corresponding to the morpholine ring protons (typically in the range of 3-4 ppm) and exchangeable protons of the guanidinium group. |
| ¹³C NMR | Signals for the carbon atoms of the morpholine ring and the central carbon of the carboximidamide group. |
| FT-IR | Characteristic stretching vibrations for N-H, C-N, and C=N bonds of the guanidinium group, and C-O-C stretching of the morpholine ether. |
| Mass Spectrometry | A molecular ion peak corresponding to the mass of the protonated free base [M+H]⁺. |
Safety Precautions
-
Handle this compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Refer to the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Disclaimer: This document is intended for informational purposes only and should be used by qualified professionals. The protocols provided are general guidelines and may require optimization for specific experimental conditions. All laboratory work should be conducted with appropriate safety precautions.
References
- 1. Buy Morpholine-4-carboximidamide hydrochloride | 5638-78-8 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. CAS 102392-87-0 | 4H41-H-02 | MDL MFCD00114180 | Morpholine-4-carboxamidine hydroiodide | SynQuest Laboratories [synquestlabs.com]
- 4. Buy Morpholine-4-carboximidamide | 17238-66-3 [smolecule.com]
- 5. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buy 4-Morpholinecarboximidamide, 2-ethyl- | 1156831-48-9 [smolecule.com]
The Role of Morpholine-4-carboximidamide Hydroiodide in Heterocyclic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Morpholine-4-carboximidamide Hydroiodide is a versatile reagent and building block in the synthesis of various heterocyclic compounds. Its intrinsic chemical reactivity, stemming from the nucleophilic nature of the amidine moiety, makes it a valuable precursor for the construction of nitrogen-containing heterocycles, particularly substituted pyrimidines. This document provides detailed application notes and experimental protocols for its use in heterocyclic synthesis, with a focus on its application in the preparation of fused pyrimidine systems, which are of significant interest in medicinal chemistry and drug discovery.
Application Notes
Morpholine-4-carboximidamide, often used as its hydroiodide or hydrochloride salt, serves as a key synthon in the construction of the pyrimidine ring. The core principle of its application lies in the condensation reaction between the amidine functional group and a 1,3-dielectrophilic species. This reaction, a variant of the well-established Pinner pyrimidine synthesis, provides a reliable method for accessing a diverse range of pyrimidine derivatives.
The general reaction involves the condensation of an amidine with a 1,3-dicarbonyl compound, such as a β-keto ester or a β-diketone, to form the pyrimidine ring. The morpholine substituent in this compound is incorporated into the final heterocyclic structure, offering a desirable pharmacophore with favorable physicochemical properties for drug candidates.
The primary application of this compound is in the synthesis of 2-morpholinyl-substituted pyrimidines and their fused analogues. A notable example is its use in the preparation of pyrido[3,4-d]pyrimidines, a class of compounds with potential biological activities. In this context, the carboximidamide group provides the N-C-N fragment that condenses with a β-keto ester to form the pyrimidine ring fused to a piperidine scaffold.
While the primary documented application is in pyrimidine synthesis, the reactivity of the carboximidamide group suggests potential for its use in the synthesis of other heterocycles, such as certain triazines or other fused nitrogen-containing systems, by reacting with appropriate electrophilic partners. However, the synthesis of pyrimidines remains its most well-established and versatile application.
Data Presentation
The following table summarizes a representative synthesis of a pyrido[3,4-d]pyrimidine derivative using Morpholine-4-carboxamidine.
| Reactant 1 | Reactant 2 | Product | Solvent | Base/Catalyst | Reaction Time | Yield (%) |
| Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate | Morpholine-4-carboxamidine hydrochloride | 7-benzyl-2-morpholin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one | Dioxane | Sodium methoxide | 3 h | 71-76 |
Experimental Protocols
Protocol 1: Synthesis of 7-benzyl-2-morpholin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one
This protocol is adapted from the procedure described by Kuznetsov, et al. for the synthesis of related pyridopyrimidines.
Materials:
-
Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate
-
Morpholine-4-carboxamidine hydrochloride (can be substituted with the hydroiodide salt with potential adjustments in base stoichiometry)
-
Sodium methoxide
-
Anhydrous Dioxane
-
Water
-
Ethyl acetate
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer with heating
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
To a solution of sodium methoxide (prepared from 0.8 g, 35 mmol of Na in 150 ml of anhydrous dioxane), add Morpholine-4-carboxamidine hydrochloride (4.9 g, 30 mmol) portionwise with stirring.
-
To the resulting suspension, add ethyl 1-benzyl-3-oxopiperidine-4-carboxylate (7.0 g, 27 mmol).
-
Heat the reaction mixture to reflux with continuous stirring for 3 hours.
-
After cooling to room temperature, pour the reaction mixture into 500 ml of water.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate thoroughly with water.
-
Dry the crude product in the air.
-
The dried product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of dioxane and water) to yield 7-benzyl-2-morpholin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one.
Visualizations
Caption: Experimental workflow for the synthesis of a pyrido[3,4-d]pyrimidine derivative.
Caption: Generalized reaction pathway for pyrimidine synthesis using Morpholine-4-carboximidamide.
Investigating the Anticancer Properties of Morpholine-4-carboximidamide Hydroiodide: Application Notes and Protocols
Application Notes
Morpholine-4-carboximidamide Hydroiodide is a chemical compound featuring a morpholine ring and a carboximidamide functional group.[4] The morpholine moiety is a key structural feature in a variety of bioactive molecules, and its derivatives have demonstrated a range of pharmacological activities, including anticancer effects.[2][3] Research on related morpholine compounds suggests that their anticancer mechanisms may involve the modulation of key cellular signaling pathways, such as the mTOR pathway, which is crucial for cell growth, metabolism, and survival.[2]
Furthermore, some morpholine derivatives have shown efficacy in multidrug-resistant cancer cell lines, indicating their potential to overcome resistance mechanisms, possibly by inhibiting efflux pumps like P-glycoprotein.[1] The hydroiodide salt form of the compound generally enhances its solubility in aqueous solutions, which is an advantageous property for in vitro and in vivo studies.[4]
This document provides a detailed guide for researchers, scientists, and drug development professionals to systematically investigate the anticancer properties of this compound. The protocols outlined below are standard methodologies for assessing cytotoxicity, mechanism of action, and in vivo efficacy of novel anticancer compounds.
Quantitative Data Summary
The following tables represent hypothetical data based on typical results observed for promising anticancer compounds. These tables are intended to serve as a template for presenting experimental findings for this compound.
Table 1: In Vitro Cytotoxicity (IC₅₀ Values)
| Cell Line | Cancer Type | This compound (µM) | Doxorubicin (µM) (Positive Control) |
| A549 | Lung Carcinoma | Data to be determined | Data to be determined |
| MCF-7 | Breast Adenocarcinoma | Data to be determined | Data to be determined |
| HCT116 | Colon Carcinoma | Data to be determined | Data to be determined |
| PC-3 | Prostate Cancer | Data to be determined | Data to be determined |
| A2780 | Ovarian Cancer | Data to be determined | Data to be determined |
Table 2: In Vivo Tumor Growth Inhibition
| Treatment Group | Dose (mg/kg) | Administration Route | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | - | Intraperitoneal | Data to be determined | 0 |
| This compound | 10 | Intraperitoneal | Data to be determined | Data to be determined |
| This compound | 25 | Intraperitoneal | Data to be determined | Data to be determined |
| Cisplatin (Positive Control) | 5 | Intraperitoneal | Data to be determined | Data to be determined |
Experimental Protocols
1. In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is designed to determine the concentration of this compound that inhibits 50% of cancer cell growth (IC₅₀).
-
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HCT116)
-
Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
Doxorubicin (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
-
-
Procedure:
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare a series of dilutions of this compound and Doxorubicin in complete growth medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ values using a dose-response curve fitting software.
-
2. In Vivo Tumor Xenograft Model
This protocol describes the evaluation of the antitumor efficacy of this compound in a murine xenograft model.
-
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Cancer cells (e.g., 5 x 10⁶ HCT116 cells in 100 µL PBS/Matrigel)
-
This compound
-
Cisplatin (positive control)
-
Vehicle solution (e.g., saline, PBS)
-
Calipers
-
Syringes and needles
-
-
Procedure:
-
Subcutaneously inject cancer cells into the right flank of each mouse.
-
Monitor tumor growth regularly. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=5-10 mice per group).
-
Prepare the treatment solutions of this compound and Cisplatin in the vehicle.
-
Administer the treatments (e.g., intraperitoneally or orally) according to a predetermined schedule (e.g., every three days for three weeks). The control group receives the vehicle only.
-
Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight and general health of the mice throughout the study as a measure of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology).
-
Calculate the tumor growth inhibition for each treatment group compared to the vehicle control group.
-
Visualizations
References
- 1. Buy Morpholine-4-carboximidamide | 17238-66-3 [smolecule.com]
- 2. mdpi.com [mdpi.com]
- 3. Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates: Pharmacological evaluation and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CAS 102392-87-0: this compound [cymitquimica.com]
Application Notes and Protocols: Morpholine-4-carboximidamide Hydroiodide as a Potential Tool for Studying Biological Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Morpholine-4-carboximidamide Hydroiodide is an organic compound featuring a morpholine ring and a carboximidamide functional group. While direct and extensive biological data for this specific hydroiodide salt is limited in publicly available literature, its structural components—the morpholine heterocycle and the guanidino-like carboximidamide moiety—are well-represented in medicinal chemistry and pharmacology. The morpholine ring is a "privileged" scaffold known to improve the physicochemical and pharmacokinetic properties of drug candidates.[1][2] The carboximidamide group, as a bioisostere of a guanidinium group, suggests potential interactions with enzymes that recognize arginine or similar guanidino-containing substrates.
These application notes aim to provide a theoretical framework and practical protocols for researchers interested in exploring the potential of this compound as a chemical probe. The primary hypothetical application discussed is the inhibition of Nitric Oxide Synthase (NOS), based on the known activity of other guanidine compounds.[3][4] Additionally, we will explore its potential as a scaffold for anticancer drug discovery, drawing on the vast literature of morpholine-containing kinase inhibitors.[1][5]
Potential Biological Pathways and Mechanisms of Action
Inhibition of Nitric Oxide Synthase (NOS) Pathway
The carboximidamide group of this compound is structurally analogous to the guanidino group of L-arginine, the natural substrate for Nitric Oxide Synthase (NOS). Guanidino compounds are a well-established class of NOS inhibitors.[3][6] These compounds can act as competitive inhibitors, binding to the active site of NOS isoforms (nNOS, eNOS, and iNOS) and blocking the synthesis of nitric oxide (NO).
Overproduction of NO by inducible NOS (iNOS) is implicated in inflammatory diseases and septic shock. Therefore, selective iNOS inhibitors are of significant therapeutic interest.[7] this compound could potentially be investigated as a modulator of this pathway.
Modulation of Cancer Signaling Pathways (e.g., PI3K/Akt/mTOR)
The morpholine moiety is a key component of numerous inhibitors targeting signaling pathways crucial for cancer cell growth and survival, such as the PI3K/Akt/mTOR pathway.[1][5] The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, improving binding affinity and selectivity. While this compound itself is not a known kinase inhibitor, its morpholine scaffold makes it a valuable starting point or fragment for designing novel inhibitors. For example, the well-known PI3K inhibitor ZSTK474 features two morpholine groups essential for its activity.[8]
Quantitative Data for Structurally Related Morpholine Derivatives
To provide context for the potential efficacy of morpholine-containing compounds, the following table summarizes publicly available data for various derivatives targeting cancer-related pathways. Note that these are not data for this compound itself but for other molecules sharing the morpholine scaffold.
| Compound Class/ID | Target | Assay/Cell Line | IC50 Value |
| ZSTK474 Analog (6b) [8] | PI3Kα | Enzyme Inhibition | 3.7 nM |
| ZSTK474 Analog (6b) [8] | PI3Kδ | Enzyme Inhibition | 9.9 nM |
| Morpholine-Benzimidazole-Oxadiazole (5h) [9] | VEGFR-2 | Enzyme Inhibition | 49 nM |
| Morpholine-Benzimidazole-Oxadiazole (5h) [9] | HT-29 (Colon Cancer) | Cell Viability | 3.10 µM |
| Morpholine-Acetamide (1h) [10] | ID8 (Ovarian Cancer) | Cell Proliferation | 9.40 µM |
| Quinazoline Derivative (AK-10) [11] | MCF-7 (Breast Cancer) | Cytotoxicity | 3.15 µM |
| Quinazoline Derivative (AK-10) [11] | A549 (Lung Cancer) | Cytotoxicity | 8.55 µM |
| Tetrahydroquinoline (10e) [12] | A549 (Lung Cancer) | Antiproliferation | 33 nM |
Experimental Protocols
Protocol 1: In Vitro Nitric Oxide Synthase (NOS) Inhibition Assay (Griess Assay)
This protocol describes a method to screen for the inhibitory potential of this compound against NOS activity in stimulated macrophage cell lysates.
Materials:
-
RAW 264.7 macrophage cells
-
Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) for iNOS induction
-
Lysis Buffer (e.g., HEPES buffer with protease inhibitors)
-
NOS Reaction Buffer (containing NADPH, FAD, FMN, and tetrahydrobiopterin)
-
L-Arginine solution
-
This compound stock solution (in water or DMSO)
-
Griess Reagent (Part A: Sulfanilamide in acid; Part B: N-(1-Naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium Nitrite (for standard curve)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Culture and Lysate Preparation:
-
Culture RAW 264.7 cells to ~80% confluency.
-
Induce iNOS expression by treating cells with LPS (1 µg/mL) and IFN-γ (10 ng/mL) for 18-24 hours.
-
Harvest cells, wash with cold PBS, and lyse using a suitable lysis buffer.
-
Centrifuge the lysate to pellet debris and collect the supernatant containing the cytosolic iNOS. Determine the total protein concentration (e.g., via Bradford assay).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
50 µL of cell lysate (normalized for protein concentration).
-
10 µL of various concentrations of this compound (or vehicle control). Include a known NOS inhibitor (e.g., L-NMMA) as a positive control.
-
Pre-incubate for 15 minutes at 37°C.
-
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 40 µL of a master mix containing NOS Reaction Buffer and L-Arginine (final concentration ~1 mM).
-
Incubate the plate at 37°C for 1-2 hours.
-
-
Nitrite Detection (Griess Reaction):
-
Stop the reaction.
-
To 50 µL of supernatant from each well in a new plate, add 50 µL of Griess Reagent Part A.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite produced in each well.
-
Determine the percentage of NOS inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.
-
Protocol 2: Cell Viability (MTT) Assay for Anticancer Screening
This protocol provides a general method for assessing the effect of this compound on the viability of cancer cell lines.[5]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549, HT-29)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
This compound stock solution
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of medium containing the various concentrations of the test compound.
-
Include wells for vehicle control (medium with the same concentration of DMSO or water as the compound wells) and a positive control (a known cytotoxic drug).
-
Incubate the plate for 48 to 72 hours.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control (100% viability).
-
Plot the percent viability against the log of the compound concentration to determine the IC50 value.
-
Conclusion
This compound represents an under-investigated molecule with potential applications as a chemical probe. Based on its structural features, it is a rational candidate for studying biological pathways involving enzymes that bind guanidino-like structures, with the Nitric Oxide Synthase family being a prime hypothetical target. Furthermore, its morpholine core aligns it with a successful class of scaffolds used in the development of kinase inhibitors for cancer therapy. The protocols provided herein offer standardized methods to begin the experimental validation of these potential biological activities. Researchers are encouraged to use this compound to explore these pathways and potentially uncover new biological functions and therapeutic leads.
References
- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of nitric oxide formation by guanidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. benchchem.com [benchchem.com]
- 6. Nitric oxide synthase inhibition and oxidative stress in cardiovascular diseases: possible therapeutic targets? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 8. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates: Pharmacological evaluation and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for N-Guanidinylation using Morpholine-4-carboximidamide Hydroiodide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanidinylation, the process of adding a guanidinyl group to a molecule, is a critical transformation in medicinal chemistry and drug development. The guanidinium group, with its positive charge at physiological pH, can engage in significant non-covalent interactions such as hydrogen bonding and charge pairing with biological targets.[1] This makes it a key pharmacophore in a variety of therapeutic agents, including those with anticancer, antiviral, and antibacterial properties.[1][2] Morpholine-4-carboximidamide Hydroiodide is a reagent that facilitates the introduction of a morpholine-guanidinyl moiety onto primary and secondary amines. The morpholine scaffold is itself a privileged structure in drug discovery, known to improve physicochemical properties like solubility and brain permeability.[3][4] The combination of the guanidinium and morpholine functionalities offers a unique scaffold for the development of novel therapeutics.
These application notes provide detailed protocols for the N-guanidinylation of primary amines using this compound, based on established procedures for analogous guanidinylating agents such as 1H-pyrazole-1-carboxamidine hydrochloride.[5][6]
Data Presentation: Reaction Parameters for Guanidinylation of Amines
While specific quantitative data for this compound is not extensively available in the literature, the following table summarizes typical reaction conditions and reported yields for the guanidinylation of primary amines using the analogous and well-documented reagent, 1H-pyrazole-1-carboxamidine hydrochloride. These parameters can serve as a starting point for optimizing reactions with this compound.
| Amine Substrate | Guanidinylating Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Cyclohexylamine | 1H-pyrazole-1-carboxamidine HCl | Hünig's Base (DIPEA) | DMF | Room Temp. | 12 | 84 | [6] |
| Benzylamine | 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine | N/A | Dichloromethane | Room Temp. | 1 | >95 | [7] |
| Various primary amines | 1H-pyrazole-1-carboxamidine HCl | Triethylamine | Acetonitrile | Reflux | 16 | 60-85 | General protocol |
| Peptidyl amines (solid phase) | 1H-pyrazole-1-carboxamidine HCl | DIPEA | DMF | Room Temp. | 24 | Good to excellent | [8] |
Experimental Protocols
Protocol 1: General Procedure for N-Guanidinylation of a Primary Aliphatic Amine
This protocol describes a general method for the guanidinylation of a primary aliphatic amine in solution phase.
Materials:
-
Primary aliphatic amine
-
This compound
-
N,N-Diisopropylethylamine (DIPEA or Hünig's Base)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon gas inlet
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the primary aliphatic amine (1.0 eq). Dissolve the amine in anhydrous DMF (approximately 0.1-0.5 M concentration).
-
Addition of Reagents: To the stirred solution, add this compound (1.1 eq) followed by DIPEA (2.5 eq).
-
Reaction: Allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC.
-
Workup:
-
Once the reaction is complete, dilute the mixture with water and extract with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure guanidinylated product.
Protocol 2: N-Guanidinylation of an Aniline Derivative
This protocol is adapted for less nucleophilic aromatic amines and may require elevated temperatures.
Materials:
-
Aniline derivative
-
This compound
-
Triethylamine (TEA)
-
Acetonitrile, anhydrous
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Reflux condenser
-
Heating mantle or oil bath
-
Other equipment as listed in Protocol 1
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the aniline derivative (1.0 eq) in anhydrous acetonitrile (0.1-0.5 M).
-
Addition of Reagents: Add this compound (1.2 eq) and triethylamine (3.0 eq) to the solution.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 16-48 hours. Monitor the reaction progress by TLC.
-
Workup:
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification: Filter the drying agent and concentrate the filtrate in vacuo. Purify the crude product by silica gel column chromatography or recrystallization to yield the desired N-aryl guanidine derivative.
Visualizations
Caption: General workflow for the N-guanidinylation of a primary amine.
Caption: Proposed mechanism of action for anticancer morpholine-guanidine derivatives.[1][9]
References
- 1. Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 7. Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine [organic-chemistry.org]
- 8. Solid-Phase Guanidinylation of Peptidyl Amines Compatible with Standard Fmoc-Chemistry: Formation of Monosubstituted Guanidines | Springer Nature Experiments [experiments.springernature.com]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Morpholine-4-carboximidamide Hydroiodide synthesis side reactions and byproducts
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Morpholine-4-carboximidamide Hydroiodide.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The synthesis of this compound typically involves a two-step process. The first step is the guanidinylation of morpholine, a secondary amine, to form the morpholine-4-carboximidamide base. This is followed by salt formation with hydroiodic acid to yield the final hydroiodide salt. Common guanidinylating agents include cyanamide and O-methylisourea sulfate.
Q2: What are the potential side reactions during the guanidinylation of morpholine?
A2: Several side reactions can occur during the guanidinylation of morpholine, potentially leading to impurities in the final product. These can include:
-
Dimerization or oligomerization of the guanylating agent: For example, cyanamide can dimerize to form dicyandiamide, which can then react further to form melamine and other related compounds, especially under harsh reaction conditions.
-
Formation of N-nitrosomorpholine: This is a critical safety concern. If the morpholine starting material is contaminated with nitrites, or if nitrosating agents are present, the highly carcinogenic N-nitrosomorpholine can be formed.[1][2][3] It is crucial to use high-purity morpholine and avoid conditions that could lead to nitrosation.[3]
-
Formation of ureas: In the presence of water, guanidinylating agents or the guanidine product itself can hydrolyze to form urea derivatives.
-
Reaction with impurities in the starting material: Morpholine can contain impurities such as N-ethylmorpholine or 2-(2-aminoethoxy)ethanol, which can also undergo guanidinylation, leading to corresponding byproducts.
Q3: What are common byproducts I should be aware of?
A3: Based on the potential side reactions, the following byproducts may be present in the crude product:
-
Dicyandiamide and Melamine: From the self-condensation of cyanamide.
-
N-Nitrosomorpholine: A highly carcinogenic impurity.[1][2][3]
-
Morpholine-4-carboxamide (urea derivative): From the hydrolysis of the product.
-
Guanidinylated impurities: Arising from impurities present in the starting morpholine.
-
Unreacted starting materials: Morpholine and the guanidinylating agent.
Q4: How can I purify the final product, this compound?
A4: The purification of this compound can be challenging due to its high polarity and good solubility in polar solvents. Common purification techniques include:
-
Recrystallization: This is the most common method. The choice of solvent is critical and may require experimentation with different solvent systems (e.g., ethanol/ether, isopropanol/water).
-
Chromatography: Due to the polar nature of the compound, normal-phase silica gel chromatography may not be effective. Reversed-phase chromatography (C18) with an aqueous mobile phase containing an ion-pairing agent or a volatile buffer, or ion-exchange chromatography, may be more suitable.[4] Hydrophilic Interaction Liquid Chromatography (HILIC) is another technique well-suited for the separation of polar compounds.[5][6]
Q5: What analytical techniques are recommended for purity assessment?
A5: A combination of analytical techniques is recommended to ensure the purity of the final product:
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase or HILIC method coupled with a UV or mass spectrometry (MS) detector is ideal for quantifying the main product and detecting impurities.[4][5][6][7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying the molecular weights of the main product and any byproducts.[5][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the desired product and can be used for quantitative analysis (qNMR) to determine purity against a certified reference standard.[7]
-
Elemental Analysis: To confirm the elemental composition of the final salt.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive guanidinylating agent. 2. Reaction temperature is too low. 3. Insufficient reaction time. 4. Steric hindrance of the secondary amine (morpholine). | 1. Use a fresh, high-quality guanidinylating agent. 2. Gradually increase the reaction temperature while monitoring for byproduct formation. 3. Extend the reaction time and monitor the progress by TLC or LC-MS. 4. Consider using a more reactive guanidinylating agent, such as N,N′-Di-Boc-N′′-triflylguanidine, for less reactive secondary amines.[8] |
| Formation of a White Precipitate (other than product) | 1. Dimerization/trimerization of cyanamide (if used). 2. Precipitation of starting materials or salts. | 1. Control the reaction temperature and stoichiometry carefully. 2. Ensure all starting materials are fully dissolved in the chosen solvent. |
| Product is an Oil or Fails to Crystallize | 1. Presence of impurities. 2. Residual solvent. 3. Incorrect pH during workup. | 1. Purify the crude product using chromatography before attempting crystallization. 2. Ensure all solvent is removed under high vacuum. 3. Adjust the pH to ensure the formation of the hydroiodide salt. |
| Final Product is Discolored (e.g., yellow or brown) | 1. Decomposition of the product or starting materials at high temperatures. 2. Presence of colored impurities. 3. Oxidation. | 1. Avoid excessive heating during the reaction and workup. 2. Purify the product by recrystallization, possibly with the addition of activated charcoal. 3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Presence of N-Nitrosomorpholine | 1. Contamination of morpholine with nitrites. 2. Use of nitrosating agents in the synthesis. | 1. Use high-purity morpholine with certified low levels of nitrite.[3] 2. Avoid the use of any reagents that could act as nitrosating agents. Screen for N-nitrosomorpholine using a sensitive analytical method like GC-TEA or LC-MS/MS. |
Data Presentation
Table 1: Representative Reaction Parameters for Guanidinylation of Morpholine
| Parameter | Cyanamide Method | O-Methylisourea Method | User's Experimental Data |
| Morpholine (equiv.) | 1.0 | 1.0 | |
| Guanidinylating Agent | Cyanamide | O-Methylisourea Sulfate | |
| Equivalents of Agent | 1.0 - 1.2 | 0.5 (as it's a salt) | |
| Solvent | Ethanol, Water, or neat | Water or Ethanol | |
| Temperature (°C) | 80 - 100 | Reflux | |
| Reaction Time (h) | 4 - 12 | 6 - 18 | |
| Yield of Base (%) | 60 - 80% (Typical) | 70 - 90% (Typical) | |
| Yield of HI Salt (%) | >90% (from base) | >90% (from base) |
Note: These are generalized conditions and may require optimization.
Experimental Protocols
Protocol 1: Synthesis of this compound using Cyanamide
Disclaimer: This is a representative protocol and should be adapted and optimized for specific laboratory conditions. All work should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Step 1: Guanidinylation of Morpholine
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine morpholine (1.0 eq) and cyanamide (1.1 eq).
-
If a solvent is used, add ethanol (e.g., 2-3 mL per gram of morpholine).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS until the morpholine is consumed.
-
Allow the reaction mixture to cool to room temperature.
-
If a solvent was used, remove it under reduced pressure to obtain the crude morpholine-4-carboximidamide base.
Step 2: Formation of the Hydroiodide Salt
-
Dissolve the crude base in a minimal amount of a suitable solvent (e.g., isopropanol or ethanol).
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydroiodic acid (HI, ~57% in water, 1.0 eq) dropwise with stirring.
-
A precipitate should form. Continue stirring in the ice bath for 30-60 minutes.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with a small amount of cold solvent (e.g., isopropanol or diethyl ether).
-
Dry the product under vacuum to yield this compound.
Purification: The crude hydroiodide salt can be recrystallized from a suitable solvent system, such as ethanol/diethyl ether, to improve purity.
Mandatory Visualization
Caption: Troubleshooting workflow for the synthesis of this compound.
Caption: Reaction pathway showing the synthesis and potential side reactions.
References
- 1. N-Nitrosomorpholine - Wikipedia [en.wikipedia.org]
- 2. Formation of N-nitrosamines and N-nitramines by the reaction of secondary amines with peroxynitrite and other reactive nitrogen species: comparison with nitrotyrosine formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Morpholine / NMOR Starting material | Manasa Life Sciences [manasalifesciences.com]
- 4. Analysis of guanidine in high salt and protein matrices by cation-exchange chromatography and UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Guanidinylation Reactions for Morpholine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful guanidinylation of morpholine derivatives.
Frequently Asked Questions (FAQs)
Q1: Which are the most effective guanidinylating reagents for secondary amines like morpholine derivatives?
A1: For the guanidinylation of less nucleophilic secondary amines such as morpholine, highly reactive reagents are generally preferred. Key reagents include:
-
N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent): This is a powerful guanidinylating agent capable of reacting even with weakly nucleophilic amines, often providing excellent yields.[1]
-
N,N′-Di-Boc-1H-pyrazole-1-carboxamidine: This reagent offers good yields under mild conditions and is a stable, easy-to-handle solid. However, it may require longer reaction times compared to triflylguanidine.[1]
-
N,N'-Bis(tert-butoxycarbonyl)-S-methylisothiourea: This reagent, when activated, is also effective. Activation is typically achieved with agents like mercury (II) chloride or, for a more environmentally friendly option, cyanuric chloride (TCT).[1]
Q2: What are the typical reaction conditions for the guanidinylation of a morpholine derivative?
A2: The optimal reaction conditions are highly dependent on the chosen guanidinylating reagent and the specific morpholine substrate. However, general guidelines include:
-
Solvent: Anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (ACN) are commonly used.
-
Temperature: Most reactions are carried out at room temperature.
-
Base: A non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is often added, especially when using triflylguanidine, to neutralize the triflic acid byproduct.[2][3]
-
Reaction Time: This can range from a few hours to 24 hours, depending on the reactivity of the amine and the guanidinylating agent. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial.
Q3: Why is it necessary to use Boc-protected guanidinylating reagents?
A3: The guanidinium group is highly basic and nucleophilic. The tert-butoxycarbonyl (Boc) protecting groups serve to:
-
Temper the basicity and nucleophilicity of the guanidine, allowing for more controlled and selective reactions.[4][5]
-
Improve the solubility of the reagent in organic solvents.
-
Allow for straightforward deprotection under acidic conditions (e.g., with trifluoroacetic acid, TFA) at a later stage in the synthesis.[4][5]
Q4: Can peptide coupling reagents like HATU be used for guanidinylation?
A4: Yes, uronium/aminium-based peptide coupling reagents such as HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) can lead to the guanidinylation of amines as a side reaction. While often considered undesirable in peptide synthesis, this reactivity can be harnessed for the intentional synthesis of guanidines. Optimization of reaction conditions, such as the choice of base, can favor the guanidinylation product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Low Nucleophilicity of Morpholine Derivative: Secondary amines, especially those with electron-withdrawing groups, are less reactive than primary amines. 2. Steric Hindrance: Bulky substituents on the morpholine ring can hinder the approach of the guanidinylating reagent. 3. Ineffective Guanidinylating Reagent: The chosen reagent may not be reactive enough for the specific substrate. | 1. Switch to a more powerful guanidinylating reagent like N,N'-Di-Boc-N''-triflylguanidine.[1] 2. Increase the reaction temperature moderately (e.g., to 40-50 °C) and monitor for decomposition. 3. Prolong the reaction time, ensuring the starting material is being consumed via TLC or LC-MS analysis.[1] 4. Use a more polar solvent like DMF to improve solubility and reaction rates. |
| Incomplete Reaction | 1. Insufficient Reagent: The molar ratio of the guanidinylating reagent to the amine may be too low. 2. Decomposition of Reagent: Moisture in the reaction can lead to the degradation of the guanidinylating reagent. | 1. Use a slight excess (1.1-1.2 equivalents) of the guanidinylating reagent. 2. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[2][3] |
| Formation of Side Products | 1. Reaction with Other Functional Groups: If the morpholine derivative contains other nucleophilic groups (e.g., primary amines, hydroxyls), these may also react. 2. Self-Condensation of Reagent: Some reagents, like 1H-pyrazole-1-carboxamidine, can self-condense. | 1. Protect other reactive functional groups in the substrate before the guanidinylation step. 2. Add the amine substrate to the reaction mixture before or concurrently with the guanidinylating reagent to favor the desired reaction. |
| Difficulty in Product Purification | 1. High Polarity of the Product: The guanidinium group, even when Boc-protected, can increase the polarity of the molecule, making it difficult to separate from polar byproducts. 2. Residual Reagents or Byproducts: Unreacted guanidinylating reagent or its byproducts can co-elute with the product during chromatography. | 1. Utilize a different solvent system for column chromatography, potentially incorporating a small amount of a polar solvent like methanol or a basic additive like triethylamine to improve separation. 2. Perform an aqueous workup with a mild acid (e.g., saturated sodium bisulfate solution) to remove basic impurities before chromatography.[3] |
Quantitative Data on Guanidinylation Reactions
The following tables provide a summary of yields obtained under various reaction conditions for the guanidinylation of amines, which can serve as a reference for optimizing reactions with morpholine derivatives.
Table 1: Guanidinylation of Various Amines with N,N'-Di-Boc-N''-triflylguanidine [5]
| Primary Amine | Product | Yield (%) |
| Unhindered, primary amines | N,N'-di-Boc-protected guanidine | >90% |
| Benzylamine | N,N'-Bis(tert-butoxycarbonyl)-N''-benzylguanidine | 95% |
| Secondary amines | N,N'-di-Boc-protected guanidine | High |
Table 2: Guanidinylation of a Primary Amine with 1-[N,N'-(di-Boc)amidino]pyrazole
| Amine Substrate | Guanidinylating Agent | Solvent | Time | Yield (%) |
| 4-Bromophenethylamine | 1-[N,N'-(di-Boc)amidino]pyrazole | THF | 24h | 72% |
Detailed Experimental Protocols
Protocol 1: Guanidinylation of a Morpholine Derivative using N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent)
This protocol is adapted from the procedure for the guanidinylation of primary and secondary amines.[2][3][4]
Materials:
-
Morpholine derivative (1.0 eq)
-
N,N'-Di-Boc-N''-triflylguanidine (1.1 eq)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) (1.5 eq)
-
2 M aqueous sodium bisulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and standard glassware for inert atmosphere techniques
Procedure:
-
In an oven-dried, round-bottom flask under a nitrogen or argon atmosphere, dissolve the morpholine derivative (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Add N,N'-Di-Boc-N''-triflylguanidine (1.1 eq) to the stirred solution at room temperature.
-
Monitor the reaction progress using TLC or LC-MS. The reaction may take from 1 to 24 hours depending on the reactivity of the morpholine derivative.
-
Upon completion, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 2 M aqueous sodium bisulfate and saturated aqueous sodium bicarbonate.[3]
-
Extract the aqueous layers with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.[5]
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N,N'-di-Boc-protected guanidinylated morpholine derivative.
Protocol 2: Guanidinylation of a Morpholine Derivative using 1-[N,N'-(di-Boc)amidino]pyrazole
This protocol is adapted from a procedure for the guanidinylation of a primary amine.
Materials:
-
Morpholine derivative (1.0 eq)
-
1-[N,N'-(di-Boc)amidino]pyrazole (1.1 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Round-bottom flask and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the morpholine derivative (1.0 eq) and 1-[N,N'-(di-Boc)amidino]pyrazole (1.1 eq) in anhydrous THF.
-
Stir the solution at room temperature for 24-48 hours. Due to the lower reactivity of secondary amines, a longer reaction time may be necessary compared to primary amines.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) to yield the pure guanidinylated product.
Visualizations
Experimental Workflow for Guanidinylation
References
- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 2. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Morpholine Carboximidamides
Welcome to the technical support center for the synthesis of morpholine carboximidamides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important chemical scaffold.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing morpholine-4-carboximidamide?
A1: The most prevalent method involves the guanidinylation of morpholine using an electrophilic amidine species. A key reported route is the reaction of morpholine with O-methylisourea sulfate under reflux conditions, followed by basification and isolation as a hydrochloride salt for improved stability[1]. Other approaches include direct amidation and cyclization reactions, though these are less commonly detailed for this specific compound[1]. Alternative guanidinylating agents like 1H-pyrazole-1-carboxamidine hydrochloride can also be employed[2].
Q2: Why is my morpholine carboximidamide difficult to purify using standard silica gel chromatography?
A2: Morpholine carboximidamides are highly basic compounds due to the guanidine-like functional group. This basicity leads to strong interactions with the acidic silanol groups on the surface of silica gel. Such interactions can cause significant peak tailing, streaking, or even irreversible binding of the product to the column, resulting in poor separation and low recovery.
Q3: My morpholine carboximidamide product is highly water-soluble. How can I efficiently extract it from an aqueous reaction mixture?
A3: The high water solubility of morpholine carboximidamide and its salts can indeed make extraction with common non-polar organic solvents inefficient[1]. To improve extraction efficiency, consider the following techniques:
-
Salting Out: Increase the ionic strength of the aqueous layer by adding a saturated salt solution (e.g., brine). This reduces the solubility of the organic compound in the aqueous phase, encouraging its partition into the organic layer.
-
pH Adjustment: Ensure the aqueous layer is sufficiently basic (e.g., using NaOH) to deprotonate the morpholine carboximidamide, rendering it as the free base. The free base is typically less water-soluble than its protonated salt form.
-
Use of More Polar Solvents: Employ more polar organic solvents for extraction, such as dichloromethane (DCM) or chloroform, which are more effective at solvating the polar product.
Q4: How can I improve the stability of my final morpholine carboximidamide product?
A4: Morpholine carboximidamide is a basic compound and is often best isolated and stored as a salt to improve its stability and handling characteristics. The hydrochloride salt is commonly prepared for this purpose, as it tends to be a stable, crystalline solid[1][3].
Troubleshooting Guides
Problem 1: Low or No Yield of Morpholine Carboximidamide
| Potential Cause | Suggested Solution |
| Incomplete Reaction | - Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient duration. Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS).- Temperature: For the reaction with O-methylisourea sulfate, reflux conditions are often necessary to drive the reaction to completion[1]. Ensure the reaction temperature is maintained at the appropriate level. |
| Decomposition of Reagents or Product | - Moisture: Guanidinylating agents can be sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents if necessary.- pH Control: The stability of the carboximidamide can be pH-dependent. Avoid overly harsh acidic or basic conditions during workup, as this can lead to hydrolysis[1]. |
| Suboptimal Reagents | - Reagent Quality: Use high-purity starting materials. The quality of the guanidinylating agent is particularly important. |
Problem 2: Presence of Significant Impurities in the Crude Product
| Potential Cause | Suggested Solution |
| Unreacted Morpholine | - Stoichiometry: Ensure the guanidinylating agent is used in a slight excess to drive the reaction to completion.- Workup: During the workup, an acidic wash can help to remove unreacted basic starting material. However, this may also protonate the desired product, affecting its solubility. |
| Formation of Urea Byproducts | - Reaction Conditions: The formation of N,N'-disubstituted ureas can sometimes occur as a side reaction. This may be minimized by careful control of reaction temperature and stoichiometry. |
| Side Reactions of the Guanidinylating Agent | - Reagent Choice: Different guanidinylating agents have different reactivity profiles and may lead to different side products. If using O-methylisourea, ensure it is of good quality. Consider alternative reagents if persistent side reactions occur. |
Problem 3: Difficulty in Isolating the Product
| Potential Cause | Suggested Solution |
| Product is an Oil or Gummy Solid | - Salt Formation: Convert the free base to its hydrochloride salt. This is often a crystalline solid that is easier to handle and purify[1][3].- Crystallization Solvent: Experiment with different solvent systems for recrystallization. For the hydrochloride salt, a polar solvent or a mixture of a polar and a non-polar solvent may be effective. |
| Product Remains in Solution After Workup | - Solvent Removal: Ensure all solvent is thoroughly removed under reduced pressure.- Precipitation: If the product is soluble in the workup solvent, try adding a less polar anti-solvent to induce precipitation. |
Data Presentation
Table 1: Comparison of Common Guanidinylating Reagents
| Reagent Class | Example Reagents | Advantages | Disadvantages |
| Isoureas/Isothioureas | O-Methylisourea, S-Methylisothiourea | Cost-effective, readily available. | Can require harsh conditions (high pH/temperature), potential for side products. |
| Pyrazole-based | 1H-Pyrazole-1-carboxamidine | Good yields for primary and some secondary amines, stable reagent. | May be less reactive for sterically hindered amines. |
| Triflylguanidines | N,N'-di-Boc-N''-triflylguanidine | High reactivity, effective for weakly nucleophilic and hindered amines. | Can be less stable and more expensive. |
| Uronium/Aminium Salts | HATU, HBTU | Readily available, effective for some nucleophiles. | Guanidinylation can be a side reaction to the primary amide coupling function. |
This table provides a general comparison; optimal reagent choice is substrate-dependent.
Experimental Protocols
Key Experiment: Synthesis of Morpholine-4-carboximidamide Hydrochloride
This protocol is based on the reaction of morpholine with O-methylisourea sulfate.
Materials:
-
Morpholine
-
O-methylisourea sulfate
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethanol
-
Diethyl ether
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine morpholine (1.0 equivalent) and O-methylisourea sulfate (0.55 equivalents, as it contains two isourea units per sulfate ion).
-
Reaction: Heat the mixture to reflux in a suitable solvent (e.g., water or ethanol). Monitor the reaction progress by TLC or LC-MS until the morpholine is consumed.
-
Basification: After cooling to room temperature, carefully add a solution of sodium hydroxide to deprotonate the newly formed guanidinium salt and neutralize the sulfuric acid. The pH should be adjusted to >12.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane, multiple times. Combine the organic extracts.
-
Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude morpholine-4-carboximidamide free base.
-
Salt Formation: Dissolve the crude free base in a minimal amount of a suitable solvent (e.g., ethanol or isopropanol). Slowly add a solution of HCl in a solvent like diethyl ether or isopropanol with stirring.
-
Isolation and Purification: The morpholine-4-carboximidamide hydrochloride should precipitate as a solid. Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum. The product can be further purified by recrystallization if necessary.
Visualizations
Caption: Experimental workflow for the synthesis of morpholine-4-carboximidamide HCl.
Caption: Troubleshooting decision tree for low yield in morpholine carboximidamide synthesis.
References
improving yield and purity of Morpholine-4-carboximidamide Hydroiodide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield and purity of Morpholine-4-carboximidamide Hydroiodide.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing Morpholine-4-carboximidamide?
A1: The most prevalent and accessible method for synthesizing the free base, 4-Morpholinecarboxamidine, is through the reaction of a guanylating agent like O-methylisourea sulfate or 1H-pyrazole-1-carboxamidine hydrochloride with morpholine. The resulting free base is then treated with hydroiodic acid to yield the desired this compound.
Q2: What are the critical parameters affecting the yield of the reaction?
A2: Key parameters influencing the yield include reaction temperature, reaction time, stoichiometry of reactants, and the choice of guanylating agent. Elevated temperatures can sometimes lead to the formation of byproducts, while an insufficient reaction time may result in incomplete conversion. An optimal molar ratio between morpholine and the guanylating agent is crucial to drive the reaction to completion.
Q3: How can I purify the final product, this compound?
A3: Recrystallization is the most effective method for purifying this compound. The choice of solvent is critical and often requires experimentation. A good recrystallization solvent will dissolve the compound at an elevated temperature but result in low solubility at room temperature or below, allowing for the precipitation of pure crystals upon cooling. Common solvent systems to explore include isopropanol, ethanol, methanol, or mixtures of these with an anti-solvent like diethyl ether or ethyl acetate.
Q4: What are the common impurities I might encounter?
A4: Common impurities can include unreacted starting materials (morpholine, guanylating agent), byproducts from side reactions of the guanylating agent, and oligomeric species. If cyanamide is used as a starting material for the guanylating agent, dimerization to dicyandiamide can be a source of impurities.
Q5: Which analytical techniques are recommended for assessing the purity of this compound?
A5: High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative purity analysis.[1] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation and can also provide an estimate of purity.[1] Infrared (IR) spectroscopy can be used to confirm the presence of key functional groups.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and purification of this compound.
Low Yield
| Symptom | Potential Cause | Recommended Solution |
| Low conversion of starting materials | Inadequate reaction time or temperature. | Increase the reaction time and/or incrementally increase the temperature. Monitor the reaction progress using TLC or LC-MS to determine the optimal endpoint. |
| Incorrect stoichiometry. | Ensure the morpholine and guanylating agent are added in the correct molar ratio. A slight excess of morpholine may be beneficial. | |
| Product loss during workup | Product is partially soluble in the extraction solvent. | Minimize the volume of the aqueous phase during extraction and consider back-extraction of the aqueous layer. |
| Premature precipitation during filtration. | Ensure the filtration apparatus is pre-warmed if the product has a tendency to crystallize rapidly upon cooling. | |
| Product loss during recrystallization | The chosen solvent is too good, even at low temperatures. | Experiment with mixed solvent systems. Add an anti-solvent (in which the product is insoluble) dropwise to the solution of the product in a good solvent until turbidity is observed, then heat to redissolve and cool slowly. |
| Too much solvent was used for recrystallization. | Use the minimum amount of hot solvent required to fully dissolve the crude product. |
Low Purity
| Symptom | Potential Cause | Recommended Solution |
| Presence of starting materials in the final product | Incomplete reaction. | Refer to the "Low Yield" section for optimizing reaction conditions. |
| Inefficient purification. | Perform a second recrystallization. Consider using a different solvent system. | |
| Oily or discolored product | Presence of polymeric or degradation byproducts. | Treat the crude product with activated carbon during the recrystallization step to remove colored impurities. Ensure the reaction temperature is not excessively high. |
| Residual solvent. | Dry the product under high vacuum for an extended period. If the solvent is high-boiling, consider washing the crystals with a low-boiling solvent in which the product is insoluble. |
Experimental Protocols
Protocol 1: Synthesis of 4-Morpholinecarboxamidine (Free Base)
This protocol is adapted from a known procedure for the synthesis of the free base.[2]
Materials:
-
O-methylisourea sulfate
-
Morpholine
-
Sodium hydroxide
-
Diethyl ether
-
Sodium sulfate
-
Acetonitrile
Procedure:
-
In a round-bottom flask, dissolve O-methylisourea sulfate in water.
-
Add two equivalents of morpholine to the solution.
-
Reflux the mixture for the appropriate time, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
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Deprotonate the resulting 4-morpholinecarboxamidinium sulfate salt by adding a strong base such as sodium hydroxide solution until the pH is basic.
-
Extract the aqueous phase with diethyl ether.
-
Dry the combined organic phases over sodium sulfate.
-
Evaporate the solvent under reduced pressure to yield the crude 4-Morpholinecarboxamidine as a colorless solid.
Characterization Data for 4-Morpholinecarboxamidine:
-
¹H NMR (500 MHz, CD₃CN/TMS): δ = 3.35–3.39 [m, 4 H, –CH₂–], 3.74–3.78 [m, 4 H, –CH₂–], 5.50 [s, 1 H, –NH], 6.35 [s, 2 H, –NH₂].[2]
-
¹³C NMR (125 MHz, CD₃CN/TMS): δ = 45.0 (–CH₂–), 65.9 (–CH₂–), 160.8 (C=N).[2]
Protocol 2: Formation of this compound
Materials:
-
4-Morpholinecarboxamidine (from Protocol 1)
-
Hydroiodic acid (HI), 57% in water
-
Isopropanol
-
Diethyl ether
Procedure:
-
Dissolve the crude 4-Morpholinecarboxamidine in a minimal amount of isopropanol.
-
Cool the solution in an ice bath.
-
Slowly add one equivalent of hydroiodic acid dropwise with stirring.
-
A precipitate should form. Continue stirring in the ice bath for 30 minutes.
-
If precipitation is slow or incomplete, diethyl ether can be added as an anti-solvent until persistent turbidity is observed.
-
Collect the solid by vacuum filtration and wash with cold diethyl ether.
-
Dry the product under vacuum to obtain this compound.
Protocol 3: Purification by Recrystallization
Procedure:
-
Transfer the crude this compound to an Erlenmeyer flask.
-
Add a small amount of a suitable solvent (e.g., isopropanol, ethanol).
-
Heat the mixture gently with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution.
-
If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
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Hot-filter the solution to remove the activated carbon or any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature.
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For maximum recovery, place the flask in an ice bath or refrigerator for several hours.
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Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and then with a volatile solvent like diethyl ether.
-
Dry the crystals under vacuum.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: A logical guide to troubleshooting low yields.
References
troubleshooting failed reactions involving Morpholine-4-carboximidamide Hydroiodide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Morpholine-4-carboximidamide Hydroiodide. The information is designed to help overcome common challenges encountered during synthesis and application.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low to no yield in the synthesis of this compound?
Low or no yield in this guanidinylation reaction can stem from several factors:
-
Poor Quality of Reactants: The purity of the starting materials, particularly the morpholine and the guanylating agent (e.g., cyanamide or a pyrazole-based reagent), is critical. Degradation of these reagents, often due to moisture, can significantly hinder the reaction.
-
Suboptimal Reaction Conditions: Temperature and reaction time are crucial parameters. Insufficient heat may lead to a sluggish or incomplete reaction, while excessive heat can cause decomposition of reactants or the desired product.
-
Inadequate Stoichiometry: An incorrect molar ratio of reactants can lead to incomplete conversion of the limiting reagent.
-
Moisture Contamination: The presence of water can lead to unwanted side reactions, such as the hydrolysis of the carboximidamide group. It is essential to use anhydrous solvents and properly dried glassware.
Q2: My reaction appears to have worked, but I am struggling to isolate and purify the this compound product. What are some common purification challenges?
Purification of this compound can be challenging due to its salt form and potential for high water solubility.[1] Common issues include:
-
Difficulty in Crystallization: The hydroiodide salt is intended to improve crystallinity, but achieving good quality crystals can still be difficult.[1] This may be due to the presence of impurities that inhibit crystal formation.
-
Product Loss During Workup: Due to its potential solubility in aqueous solutions, significant product loss can occur during extraction and washing steps.
-
Co-precipitation of Unreacted Starting Materials or Byproducts: Impurities with similar solubility profiles can co-precipitate with the desired product.
Q3: I suspect my this compound is unstable. What are the potential stability issues and how can I mitigate them?
The carboximidamide functional group can be susceptible to hydrolysis under either acidic or basic conditions, which would lead to the formation of morpholine and related urea or carboxylic acid derivatives.[2] The hydroiodide salt form generally improves stability.[1] To mitigate instability:
-
Storage: Store the compound in a cool, dry, and dark place under an inert atmosphere to prevent degradation.
-
Handling: Avoid prolonged exposure to atmospheric moisture and incompatible materials such as strong oxidizing agents, strong acids, and strong reducing agents.[3]
-
pH Control: During workup and in solution, maintain a pH range that minimizes hydrolysis.
Q4: What are some potential side reactions or byproducts I should be aware of?
Potential byproducts in the synthesis of this compound can include:
-
Unreacted Starting Materials: Incomplete reactions will result in the presence of morpholine and the guanylating agent in the final product.
-
Hydrolysis Products: As mentioned, hydrolysis can lead to the formation of morpholine-4-carboxamide or other related compounds.
-
Over-alkylation/Guanidinylation: If the reaction conditions are not carefully controlled, multiple additions to the guanidine nitrogen atoms could occur, leading to more complex structures.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving failed reactions involving this compound.
Problem: Low or No Product Formation
| Potential Cause | Diagnostic Check | Recommended Solution |
| Reagent Quality | Verify the purity of morpholine and the guanylating agent via NMR or other appropriate analytical techniques. Check for signs of degradation or moisture. | Use freshly opened or purified reagents. Ensure reagents are stored under appropriate conditions (e.g., desiccated, under inert gas). |
| Reaction Temperature | Monitor the internal reaction temperature. Compare with the recommended temperature range in the protocol. | Optimize the reaction temperature. A stepwise increase in temperature (e.g., in 10 °C increments) can be attempted while monitoring the reaction progress by TLC or LC-MS. |
| Reaction Time | Monitor the reaction progress over time using TLC or LC-MS to check for the consumption of starting materials and the formation of the product. | Increase the reaction time if the reaction is proceeding slowly. However, be cautious of potential byproduct formation with prolonged reaction times. |
| Solvent Purity | Use anhydrous solvents. Check the water content of the solvent if possible. | Use freshly dried solvents. Employ molecular sieves to ensure the solvent remains dry throughout the reaction. |
| Incorrect Stoichiometry | Double-check the calculations for the molar ratios of the reactants. | Ensure accurate weighing and addition of all reactants. A slight excess of the less expensive reagent can sometimes be used to drive the reaction to completion. |
Problem: Product is Impure
| Potential Cause | Diagnostic Check | Recommended Solution |
| Incomplete Reaction | Analyze the crude product by NMR or LC-MS to identify the presence of unreacted starting materials. | Re-run the reaction with optimized conditions (e.g., longer reaction time, higher temperature, or a slight excess of one reactant). |
| Side Reactions | Use spectroscopic methods (NMR, MS) to identify the structure of the major impurities. | Adjust reaction conditions to minimize side reactions. This could involve lowering the temperature, using a milder base, or changing the solvent. |
| Ineffective Purification | Analyze the product after each purification step to assess the removal of impurities. | Optimize the purification protocol. This may involve trying different recrystallization solvents, adjusting the pH during extraction, or employing column chromatography with an appropriate stationary and mobile phase. |
| Product Decomposition | Re-analyze a sample of the purified product after a period of storage to check for the appearance of new impurities. | Store the purified product under inert gas in a cool, dark, and dry environment. Avoid exposure to air and moisture. |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is adapted from a general procedure for the synthesis of related guanidine compounds.
Materials:
-
Morpholine
-
Cyanamide
-
Hydroiodic Acid (HI)
-
Ethanol (anhydrous)
-
Diethyl ether
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve morpholine (1.0 equivalent) in anhydrous ethanol.
-
Addition of Guanylating Agent: To this solution, add cyanamide (1.1 equivalents).
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Cooling and Neutralization: Once the reaction is complete, cool the mixture to room temperature.
-
Salt Formation: Slowly add hydroiodic acid (1.0 equivalent) to the reaction mixture while stirring. The product may begin to precipitate.
-
Precipitation and Isolation: Cool the mixture in an ice bath to maximize precipitation. If necessary, add diethyl ether as an anti-solvent to induce further precipitation.
-
Filtration: Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol or diethyl ether.
-
Drying: Dry the product under vacuum to obtain this compound.
| Parameter | Recommended Value/Condition |
| Solvent | Anhydrous Ethanol |
| Temperature | Reflux (~78 °C) |
| Reaction Time | 4-6 hours |
| Stoichiometry | Morpholine:Cyanamide (1:1.1) |
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A step-by-step workflow for troubleshooting low-yield reactions.
General Reaction Pathway
Caption: A simplified diagram of the synthesis of this compound.
References
handling and storage best practices for Morpholine-4-carboximidamide Hydroiodide
This technical support center provides essential information for researchers, scientists, and drug development professionals on the best practices for handling and storing Morpholine-4-carboximidamide Hydroiodide. It includes frequently asked questions and troubleshooting guides to ensure safe and effective use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the proper way to store this compound?
A1: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1][2] This practice minimizes degradation and maintains the compound's stability.
Q2: What are the primary hazards associated with this compound?
A2: This compound is classified as harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[2][3] It may also cause respiratory irritation if inhaled.[2][3]
Q3: What personal protective equipment (PPE) is required when handling this compound?
A3: When handling this compound, it is essential to wear protective gloves, clothing, and eye/face protection.[1][4] In case of dust formation or inadequate ventilation, a NIOSH/MSHA or European Standard EN 149 approved respirator is recommended.[5]
Q4: What materials are incompatible with this compound?
A4: The compound is incompatible with strong oxidizing agents, strong acids, and strong reducing agents.[1] Contact with these substances should be avoided to prevent hazardous reactions.
Q5: What should I do in case of a spill?
A5: In the event of a spill, ensure adequate ventilation and wear appropriate personal protective equipment.[1] Sweep up the solid material, avoiding dust formation, and place it into a suitable, closed container for disposal.[1][4]
Q6: How should I dispose of this compound waste?
A6: Dispose of contents and containers to an approved waste disposal plant in accordance with local, regional, and national regulations.[4][5]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound.
| Problem | Possible Cause | Recommended Solution |
| Unexpected color change of the solid compound (e.g., yellowing) | Exposure to light, moisture, or incompatible materials. | Store the compound in a dark, dry place, and ensure the container is tightly sealed. Verify that no incompatible substances have come into contact with it. |
| Inconsistent experimental results | Degradation of the compound due to improper storage or handling. | Always use freshly opened or properly stored material. Consider performing a purity check (e.g., via HPLC or NMR) before use. |
| Poor solubility in a recommended solvent | The compound may have degraded, or the solvent quality may be poor. | Use a fresh, high-purity solvent. If solubility issues persist, sonication may help. If degradation is suspected, obtain a new batch of the compound. |
| Skin or eye irritation after handling | Inadequate personal protective equipment or accidental exposure. | Immediately wash the affected skin with plenty of soap and water.[1] For eye contact, rinse cautiously with water for several minutes.[4] Seek medical attention if irritation persists.[1][4] |
Experimental Protocols
Protocol 1: Assessment of Compound Stability
This protocol outlines a general method for assessing the stability of this compound under specific laboratory conditions.
-
Sample Preparation:
-
Divide a batch of the compound into several samples.
-
Store each sample under different conditions (e.g., room temperature, 4°C, protected from light, exposed to light).
-
-
Time Points:
-
Establish regular time points for analysis (e.g., 0, 1, 3, 6 months).
-
-
Analysis:
-
At each time point, analyze a sample from each storage condition using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Compare the purity and impurity profiles to the initial analysis (time 0).
-
-
Data Interpretation:
-
A significant decrease in the main peak area or the appearance of new peaks in the chromatogram/spectrum indicates degradation.
-
Determine the optimal storage conditions based on the conditions that show the least degradation over time.
-
Visualizations
Caption: Troubleshooting workflow for handling and storage issues.
Caption: Standard safety protocol for this compound.
References
work-up procedures for reactions with Morpholine-4-carboximidamide Hydroiodide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Morpholine-4-carboximidamide Hydroiodide.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the work-up and purification of reactions involving this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product is difficult to extract from the aqueous layer. | The guanidine product is protonated and highly water-soluble as a guanidinium salt. | 1. Basify the aqueous layer to a pH > 11 with a strong base (e.g., 2M NaOH) to deprotonate the guanidinium salt, rendering it more soluble in organic solvents. 2. Extract with a more polar organic solvent like n-butanol or a mixture of chloroform and isopropanol. 3. Perform multiple extractions (3-5 times) with the chosen organic solvent to maximize product recovery. |
| An emulsion forms during aqueous work-up. | - High concentration of salts. - Presence of fine solid byproducts. - Insufficient phase separation. | 1. Add brine (saturated aqueous NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase, which can help break the emulsion. 2. Filter the entire mixture through a pad of Celite® to remove particulate matter before extraction. 3. Allow the mixture to stand for a longer period to allow for better phase separation. Gentle swirling of the separatory funnel instead of vigorous shaking can also help prevent emulsion formation. |
| Product "oils out" instead of crystallizing. | - The product is impure. - The chosen crystallization solvent is not ideal. - Supersaturation is too high. | 1. Purify the crude product further using column chromatography before attempting crystallization. 2. Experiment with different solvent systems for crystallization. A solvent in which the product is sparingly soluble at room temperature but soluble upon heating is ideal. 3. Try slow crystallization techniques like vapor diffusion or slow cooling. 4. Scratch the inside of the flask with a glass rod or add a seed crystal to induce crystallization.[1] |
| Low yield of the desired guanidine product. | - Incomplete reaction. - Side reactions of the starting amine or the product. - Loss of product during work-up. | 1. Monitor the reaction progress by TLC or LC-MS to ensure completion. 2. Consider using a protecting group strategy if the starting amine has other reactive functional groups. 3. Carefully follow the recommended work-up procedures, especially the pH adjustment and extraction steps, to minimize product loss. |
| Difficulty in purifying the product by column chromatography. | - The highly polar and basic nature of the guanidine product leads to streaking on silica gel. - The product remains at the baseline. | 1. Use a polar solvent system, such as dichloromethane/methanol or chloroform/methanol/ammonia. 2. Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a basic modifier like triethylamine or ammonia (e.g., 1-2%). 3. Consider using an alternative stationary phase like alumina (basic) or reverse-phase silica gel (C18). |
Frequently Asked Questions (FAQs)
Q1: What is the role of the hydroiodide in this compound?
The hydroiodide salt form of Morpholine-4-carboximidamide enhances the compound's stability and water solubility, making it easier to handle and use in aqueous or polar solvent systems.[2]
Q2: What are the common side reactions to be aware of when using this compound?
Potential side reactions include the formation of ureas through hydrolysis of the carboximidamide group, especially under harsh basic conditions. Additionally, if the substrate amine has other nucleophilic functional groups, they may also react.
Q3: How can I remove unreacted this compound from my reaction mixture?
Being a salt, unreacted this compound is highly soluble in water. During the work-up, it can be effectively removed by washing the organic layer with water or a slightly acidic aqueous solution (e.g., dilute HCl), provided your product is not water-soluble under these conditions.
Q4: My product is a guanidinium salt. What is the best way to purify it?
Guanidinium salts can often be purified by recrystallization.[3][4] The choice of solvent is crucial and may require some experimentation. Common solvents for recrystallizing organic salts include ethanol, methanol, isopropanol, or mixtures with water or other co-solvents.
Q5: What are the safety precautions I should take when working with this compound?
This compound is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[5][6] Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat. Refer to the Safety Data Sheet (SDS) for complete safety information.
Experimental Protocols
General Protocol for Guanidinylation of a Primary Amine
-
Reaction Setup: In a round-bottom flask, dissolve the primary amine (1.0 eq.) in a suitable solvent such as ethanol, acetonitrile, or DMF.
-
Addition of Reagent: Add this compound (1.1 - 1.5 eq.) to the solution.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 - 2.0 eq.), to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat as required. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, cool the mixture to room temperature and quench with water.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the organic solvent.
-
Dilute the residue with water and a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Basify the aqueous layer with a 2M NaOH solution to a pH > 11.
-
Separate the organic layer and extract the aqueous layer with the organic solvent (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: General workflow for a guanidinylation reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. WO2020055922A1 - Purification methods for guanine-rich oligonucleotides - Google Patents [patents.google.com]
- 3. CN1784381A - Method for crystallizing guanidinium salts - Google Patents [patents.google.com]
- 4. Use of Protein Folding Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gene-tools.com [gene-tools.com]
- 6. chemical-label.com [chemical-label.com]
identifying impurities in Morpholine-4-carboximidamide Hydroiodide samples
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying and troubleshooting impurities in Morpholine-4-carboximidamide Hydroiodide samples.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my this compound sample?
A1: Impurities in your sample can originate from several sources, including the synthetic route used for its preparation, degradation of the compound, or the starting materials. The most common potential impurities are process-related and can include unreacted starting materials or byproducts from their reactions.
Q2: How do the synthetic routes influence the impurity profile?
A2: The impurity profile is highly dependent on the synthetic method employed. Two common routes for the synthesis of Morpholine-4-carboximidamide are:
-
From Morpholine and Cyanamide: This route may lead to residual morpholine and cyanamide in the final product. Additionally, cyanamide can dimerize to form dicyandiamide or trimerize to form melamine under certain conditions.
-
From Morpholine and 1H-Pyrazole-1-carboxamidine: This method can result in unreacted morpholine and 1H-pyrazole-1-carboxamidine as impurities.
Q3: Can the hydroiodide salt form introduce impurities?
A3: Yes, the use of hydroiodic acid (HI) in the salt formation step can introduce impurities. Iodide ions are susceptible to oxidation, which can lead to the formation of iodine (I₂) or other iodine-containing species. This is often observed as a yellow or brownish tint in the product.
Q4: Are there any common degradation products of this compound?
A4: Morpholine-containing compounds can be susceptible to oxidative degradation, which may involve the cleavage of the morpholine ring. While specific degradation pathways for this compound are not extensively documented, it is crucial to store the compound under appropriate conditions (cool, dry, and protected from light) to minimize degradation.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Analysis
Diagram: HPLC Troubleshooting Workflow
Caption: A logical workflow for troubleshooting unexpected peaks in HPLC analysis.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Process-Related Impurities | Run authentic standards of potential impurities (see Table 1) to confirm their identity by comparing retention times. |
| Degradation Products | Perform forced degradation studies (acidic, basic, oxidative, thermal, photolytic) to see if the unknown peak intensity increases. This can help identify if the impurity is a degradant. |
| Contamination | Ensure all solvents, reagents, and glassware are clean. Analyze a blank injection (mobile phase only) to rule out system contamination. |
| Peak Tailing of the Main Compound | For basic compounds like Morpholine-4-carboximidamide, peak tailing is common. This can be addressed by adjusting the mobile phase pH to be 2-3 units below the pKa of the analyte, using a highly deactivated column, or adding a competing base to the mobile phase.[1][2][3] |
Table 1: Potential Process-Related Impurities and their Characteristics
| Impurity | Origin | Molecular Formula | Molecular Weight ( g/mol ) |
| Morpholine | Starting Material | C₄H₉NO | 87.12 |
| Cyanamide | Starting Material | CH₂N₂ | 42.04 |
| Dicyandiamide | Cyanamide Dimer | C₂H₄N₄ | 84.08 |
| Melamine | Cyanamide Trimer | C₃H₆N₆ | 126.12 |
| 1H-Pyrazole-1-carboxamidine | Starting Material | C₄H₆N₄ | 110.12 |
Issue 2: Discrepancies in NMR Spectrum
Diagram: NMR Troubleshooting Workflow
Caption: A logical workflow for troubleshooting unexpected signals in an NMR spectrum.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Residual Solvents | Compare observed signals to known chemical shifts of common laboratory solvents. |
| Process-Related Impurities | Compare the spectrum to the known ¹H NMR spectra of potential impurities (see Table 2). |
| Broad or Absent N-H Protons | Protons on nitrogen atoms can exchange with deuterated solvents (like D₂O), leading to broad or absent signals.[4][5] Running the NMR in a non-protic solvent like DMSO-d₆ can help in observing these protons. For amine salts, the N-H proton signal can be broad. |
| Complex Multiplets | If signals are overlapping, consider using a higher field NMR spectrometer or 2D NMR techniques like COSY and HSQC to resolve the signals and determine connectivity. |
Table 2: Approximate ¹H NMR Chemical Shifts of Potential Impurities
| Impurity | Key ¹H NMR Signals (ppm) and Multiplicity (in CDCl₃, unless specified) |
| Morpholine | ~3.67 (t, 4H), ~2.86 (t, 4H), ~1.9 (s, 1H, NH)[1][6] |
| Dicyandiamide | ~6.7 (s, 4H, NH₂) in DMSO-d₆ |
| Melamine | ~6.1 (s, 6H, NH₂) in DMSO-d₆[7] |
| 1H-Pyrazole-1-carboxamidine | Signals in the aromatic and amine proton regions. |
Note: Chemical shifts can vary depending on the solvent, concentration, and temperature.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling
A stability-indicating HPLC method is crucial for separating this compound from its potential impurities.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase it to a higher percentage (e.g., 95%) over 20-30 minutes. This allows for the elution of both polar and non-polar compounds.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at a wavelength where the parent compound and potential impurities have absorbance (e.g., 210 nm). For impurities lacking a chromophore, a mass spectrometer (LC-MS) or an evaporative light scattering detector (ELSD) can be used.[8][9]
-
Column Temperature: 30 °C
This is a general method and may require optimization for specific samples.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR is a powerful tool for the structural elucidation of the main compound and any impurities present.
-
Solvent: DMSO-d₆ is often a good choice for amine salts as it is a polar aprotic solvent and allows for the observation of exchangeable N-H protons.
-
Internal Standard: Tetramethylsilane (TMS) at 0 ppm.
-
Experiment: A standard ¹H NMR experiment should be run first. If the spectrum is complex, 2D NMR experiments such as COSY (to identify proton-proton couplings) and HSQC (to identify proton-carbon correlations) can be very informative.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is particularly useful for identifying volatile impurities like residual morpholine. Due to the polar nature of morpholine, derivatization is often necessary to improve its volatility and chromatographic behavior.
-
Derivatization: A common method involves the reaction of morpholine with a derivatizing agent such as 1-naphthylisothiocyanate.
-
Column: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is typically used.
-
Carrier Gas: Helium
-
Injection Mode: Split or splitless, depending on the concentration of the analyte.
-
Temperature Program: A temperature gradient starting from a lower temperature (e.g., 70 °C) and ramping up to a higher temperature (e.g., 250 °C) is used to separate compounds with different boiling points.
-
Detection: Mass spectrometry (MS) provides both qualitative (mass spectrum) and quantitative (peak area) information. The fragmentation pattern in the mass spectrum can be used to identify the compound.[10][11]
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. agilent.com [agilent.com]
- 4. reddit.com [reddit.com]
- 5. 1H proton nmr spectrum of methylamine CH5N CH3NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HPLC Method for the Simultaneous Separation of Melamine and Cyanuric Acid on an Obelisc R Column | SIELC Technologies [sielc.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
strategies to minimize byproduct formation in morpholine guanidinylation
Welcome to the technical support center for morpholine guanidinylation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing byproduct formation and troubleshooting common issues during this synthetic transformation.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the guanidinylation of morpholine.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | 1. Reagent Quality: Purity and stability of the guanidinylating agent or morpholine may be compromised.[1] 2. Incomplete Reaction: Insufficient reaction time or non-optimal temperature.[1] 3. Suboptimal Stoichiometry: Incorrect molar ratios of reactants.[1] 4. Poor Solubility: Reactants not fully dissolved in the chosen solvent.[1] 5. Steric Hindrance: Morpholine, as a secondary amine, can exhibit steric hindrance, slowing the reaction.[2] | 1. Verify Reagent Quality: - Ensure the purity of the guanidinylating reagent (e.g., N,N'-Di-Boc-1H-pyrazole-1-carboxamidine) via appropriate analytical methods.[1] - Use freshly distilled or high-purity morpholine. - Use anhydrous solvents to prevent hydrolysis of reagents.[1] 2. Optimize Reaction Conditions: - Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.[1][3] - If the reaction is sluggish at room temperature, consider gentle heating. Be cautious, as excessive heat can lead to byproduct formation.[1] 3. Adjust Stoichiometry: - A slight excess (1.1-1.2 equivalents) of the guanidinylating reagent is often beneficial. 4. Improve Solubility: - Select a solvent in which both morpholine and the guanidinylating agent are readily soluble. Tetrahydrofuran (THF) is a common choice.[1][3] 5. Address Steric Hindrance: - Consider a more reactive guanidinylating agent, such as N,N'-Di-Boc-N''-triflylguanidine, for less nucleophilic amines.[3] - Increase the reaction time to allow for complete conversion.[2] |
| Multiple Spots on TLC/Multiple Peaks in LC-MS (Impure Product) | 1. Unreacted Starting Materials: Incomplete reaction or inefficient purification. 2. Formation of Amidinourea Byproduct: Can occur with Boc-protected guanidines at elevated temperatures or with prolonged reaction times in the presence of excess amine.[2] 3. Byproducts from Guanidinylating Reagent: Decomposition of the guanidinylating agent can lead to impurities. For example, pyrazole from pyrazole-carboxamidine reagents. 4. Over-Guanidinylation (if applicable): While less common with a monofunctional amine like morpholine, ensure no di-guanidinylated byproducts are possible if other reactive sites exist on the substrate. | 1. Optimize Purification: - Adjust the solvent system for column chromatography for better separation. - Consider an acidic wash during workup to remove unreacted morpholine.[4] 2. Minimize Amidinourea Formation: - Avoid excessive heating and prolonged reaction times. - Use a minimal excess of the amine. 3. Choose a Stable Reagent: - Opt for a highly reactive and stable guanidinylating agent to ensure a clean reaction profile.[3] 4. Careful Stoichiometric Control: - Use precise stoichiometry to avoid side reactions. |
| Product is Difficult to Purify | 1. Co-elution of Impurities: Byproducts may have similar polarity to the desired product. 2. Product is an Oil: The guanidinylated morpholine derivative may not be a crystalline solid. | 1. Alternative Purification Strategies: - Experiment with different solvent systems for column chromatography. - Consider converting the product to a salt (e.g., hydrochloride) to facilitate crystallization and purification. 2. Induce Crystallization: - Attempt recrystallization from various solvent systems. - If the product is an oil, try triturating with a non-polar solvent like hexane to induce solidification. |
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of byproduct formation in morpholine guanidinylation?
A1: The most common issues leading to byproduct formation are related to reaction conditions and reagent choice. Using elevated temperatures for extended periods, especially with Boc-protected reagents, can lead to the formation of amidinourea byproducts.[2] Additionally, the purity of the starting materials, including the morpholine and the guanidinylating agent, is crucial. The use of anhydrous solvents is also important to prevent the hydrolysis of reactive intermediates.[1]
Q2: Which guanidinylating reagent is best for morpholine to minimize byproducts?
A2: For secondary amines like morpholine, a highly reactive and stable guanidinylating reagent is recommended to ensure a clean and efficient reaction. N,N'-Bis(Boc)-1H-pyrazole-1-carboxamidine is a widely used and effective reagent for a range of amines under mild conditions.[3] For sterically hindered or less reactive amines, a more powerful agent like N,N'-Di-Boc-N''-triflylguanidine might be beneficial.[3] The choice of reagent can also depend on the desired protecting groups on the final guanidine.
Q3: How can I effectively monitor the progress of my morpholine guanidinylation reaction?
A3: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most effective techniques for monitoring the reaction.[1][3]
-
TLC: Allows for a quick visualization of the consumption of starting materials and the formation of the product. Staining with ninhydrin can be useful if the product contains a primary or secondary amine.
-
LC-MS: Provides more detailed information, including the mass of the product and any byproducts, which is invaluable for identifying unexpected side reactions.
Q4: My reaction has gone to completion, but I'm struggling to remove the pyrazole byproduct from my product. What should I do?
A4: Pyrazole, a common byproduct when using pyrazole-carboxamidine based guanidinylating reagents, can sometimes be challenging to remove completely. An aqueous acidic wash (e.g., with dilute HCl) during the workup can help to protonate and extract the basic pyrazole into the aqueous layer. Careful column chromatography with an appropriate solvent system is also essential for separation.
Q5: Can I perform the guanidinylation of morpholine without protecting groups on the guanidinylating reagent?
A5: While possible, using unprotected guanidinylating reagents can be more challenging due to the high basicity and nucleophilicity of the guanidine moiety, which can lead to more side reactions.[3] Protecting groups like Boc (tert-butoxycarbonyl) mask the reactivity of the guanidine group during the synthesis and can be easily removed later under acidic conditions.[3] This approach generally leads to cleaner reactions and higher yields of the desired product.
Experimental Protocols
General Protocol for the Guanidinylation of Morpholine using N,N'-Bis(Boc)-1H-pyrazole-1-carboxamidine
This protocol is a general guideline and may require optimization for specific applications.
Materials:
-
Morpholine
-
N,N'-Bis(Boc)-1H-pyrazole-1-carboxamidine
-
Anhydrous Tetrahydrofuran (THF)
-
Triethylamine (Et3N) or N,N-Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve morpholine (1.0 equivalent) in anhydrous THF.
-
Add the base (e.g., triethylamine, 1.2 equivalents).
-
In a separate flask, dissolve N,N'-Bis(Boc)-1H-pyrazole-1-carboxamidine (1.1 equivalents) in anhydrous THF.
-
Slowly add the solution of the guanidinylating reagent to the stirred morpholine solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.[1][3]
-
Once the reaction is complete, quench the reaction by adding saturated aqueous NaHCO3 solution.
-
Extract the aqueous layer with ethyl acetate (3 times).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the N,N'-di-Boc-protected morpholinoguanidine.[3]
Visualizations
References
Validation & Comparative
comparison of Morpholine-4-carboximidamide Hydroiodide with other guanidinylating agents
For researchers, scientists, and drug development professionals, the synthesis of guanidines is a critical step in the creation of a wide array of biologically active molecules. The guanidinium group's ability to form strong, stable hydrogen bonds and salt bridges makes it a key pharmacophore. The choice of guanidinylating reagent is paramount, directly impacting reaction efficiency, substrate scope, and overall yield. This guide provides an objective comparison of common guanidinylation reagents, supported by experimental data, to facilitate the selection of the most appropriate tool for specific synthetic challenges.
Performance Overview of Common Guanidinylating Agents
The efficiency of a guanidinylation reaction is highly dependent on the reagent, the substrate (amine), and the reaction conditions. The following table provides a general comparison of several widely used guanidinylating agents.
Table 1: General Comparison of Guanidinylation Reagents
| Reagent Class | Example Reagent | Key Advantages | Key Disadvantages |
| Triflylguanidines | N,N′-Di-Boc-N′′-triflylguanidine | High reactivity with a broad range of amines, including weakly nucleophilic and sterically hindered ones.[1][2] Mild reaction conditions and high yields.[2] | Can be less stable and more expensive than other options.[1] |
| Pyrazole-carboxamidines | 1H-Pyrazole-1-carboxamidine Hydrochloride | Commercially available, stable, and effective for primary and some secondary amines.[1][3] Good yields under mild conditions.[4] | Kinetically slower compared to triflylguanidines.[5] |
| Isothioureas | S-Methylisothiourea | Readily available and cost-effective. | Can require harsher reaction conditions and may produce side products. |
| Peptide Coupling Reagents | HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Effective for anilines and other nitrogen nucleophiles.[6] | Can lead to side reactions, including guanidinylation of the N-terminal amine in peptide synthesis.[1][5] |
Quantitative Efficiency Comparison
The following tables present quantitative yield data from various studies to allow for a direct comparison of reagent performance across different amine substrates.
Table 2: Guanidinylation Yields with N,N′-Di-Boc-N′′-triflylguanidine
This reagent is known for its high efficiency with a wide range of primary and secondary amines, often providing near-quantitative yields.[1][6]
| Amine Substrate | Base | Yield (%) |
| Benzylamine | DIPEA | >95 |
| Aniline | DIPEA | 90 |
| Secondary Aliphatic Amine | DIPEA | >95 |
Data synthesized from typical results reported in the literature.
Table 3: Guanidinylation Yields with 1H-Pyrazole-1-carboxamidine Hydrochloride
This reagent is a reliable choice for the guanidinylation of primary amines.[3][7]
| Amine Substrate | Base | Yield (%) |
| Primary Aliphatic Amine | DIPEA | 85-95 |
| Benzylamine | DIPEA | 90 |
| Ornithine side chain (on-resin) | DIPEA | >90 |
Data synthesized from typical results reported in the literature.
Table 4: Guanidinylation Yields with HATU
Originally designed for peptide coupling, HATU can be an effective guanidinylating agent, particularly for anilines and other nitrogen nucleophiles. Yields are highly dependent on the substrate's nucleophilicity and the base used.[6]
| Amine Substrate | Base | Yield (%) |
| 4-Fluoroaniline | TEA | 82 |
| 4-Nitroaniline | KOtBu | 80 |
Data sourced from a comparative study by BenchChem.[6]
Discussion on Morpholine-4-carboximidamide Hydroiodide
While direct experimental data on the use of this compound as a guanidinylating agent is scarce in peer-reviewed literature, we can infer some of its potential characteristics based on its structure. The morpholine moiety is a secondary amine, and its derivatives are widely used in organic synthesis.[8] The carboximidamide group is the reactive component for guanidinylation.
Potential Advantages:
-
Moderate Reactivity: The electron-withdrawing nature of the oxygen atom in the morpholine ring might render the carboximidamide group less reactive than highly activated reagents like N,N′-Di-Boc-N′′-triflylguanidine. This could translate to higher selectivity for primary amines over other nucleophiles.
-
Solubility: The hydroiodide salt form suggests good solubility in polar solvents, which could be advantageous for certain reaction conditions.[9]
Potential Disadvantages:
-
Lower Reactivity: The potential for lower reactivity could mean that harsher conditions or longer reaction times are required compared to more established reagents, especially for less nucleophilic or sterically hindered amines.
-
Byproduct Formation: The release of morpholine as a byproduct might necessitate specific purification strategies.
Further experimental investigation is required to validate these hypotheses and to establish the utility of this compound as a routine guanidinylating agent.
Experimental Protocols
Detailed and reproducible protocols are essential for achieving high efficiency in guanidinylation reactions.
Protocol 1: General Procedure for Guanidinylation of a Primary Amine using N,N′-Di-Boc-N′′-triflylguanidine
This protocol is adapted for a generic primary amine.[10]
Materials:
-
Primary amine (1.0 eq)
-
N,N′-Di-Boc-N′′-triflylguanidine (1.1 eq)
-
Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve the primary amine in anhydrous DCM.
-
Add DIPEA to the solution and stir for 5 minutes at room temperature.
-
Add N,N′-Di-Boc-N′′-triflylguanidine to the mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: On-Resin Guanidinylation of an Ornithine-Containing Peptide using 1H-Pyrazole-1-carboxamidine Hydrochloride
This protocol is for the conversion of an ornithine residue to an arginine residue on a solid support.
Materials:
-
Ornithine-containing peptide on resin (1.0 eq)
-
1H-Pyrazole-1-carboxamidine hydrochloride (10 eq)
-
Diisopropylethylamine (DIPEA) (10 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the peptide-resin in anhydrous DMF.
-
Prepare a solution of 1H-Pyrazole-1-carboxamidine hydrochloride and DIPEA in DMF.
-
Add the guanidinylation solution to the swollen resin.
-
Agitate the reaction mixture at room temperature for 12-24 hours.
-
Drain the reaction solution and wash the resin thoroughly with DMF, followed by DCM.
-
Dry the resin under vacuum.
-
Cleave the peptide from the resin and remove protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry the pellet.
-
Purify the arginine-containing peptide by reverse-phase HPLC.
Visualizing Guanidinylation Workflows and Pathways
Diagrams generated using Graphviz provide a clear visual representation of the chemical processes.
Caption: General workflow for the synthesis of guanidines.
Caption: Reaction pathway for N,N′-Di-Boc-N′′-triflylguanidine.
Side Reactions and Limitations
While effective, guanidinylation reactions are not without potential side reactions. The use of highly reactive agents can sometimes lead to over-guanidinylation or reaction with other nucleophilic functional groups within the substrate.[1] For instance, when using guanidinium-based peptide coupling reagents like HATU, in addition to the desired amide bond formation, guanidinylation of the N-terminal amine can occur as a side reaction, leading to chain termination in peptide synthesis.[1][5] Careful control of reaction conditions and stoichiometry is crucial to minimize these unwanted outcomes. Furthermore, the steric hindrance of the amine substrate can significantly impact the reaction rate and yield, with highly hindered amines often requiring more reactive guanidinylating agents and harsher conditions.[1]
Conclusion
The choice of a guanidinylating agent is a critical decision in the synthesis of guanidine-containing molecules. While Boc-protected pyrazole-carboxamidines offer a reliable and versatile option, newer reagents like N,N′-Di-Boc-N′′-triflylguanidine provide enhanced reactivity for challenging substrates.[1][5] For cost-effective and environmentally conscious syntheses, other alternatives continue to be explored. The information presented in this guide serves as a starting point for researchers to select the most appropriate reagent and conditions for their specific synthetic goals. Further investigation into novel reagents, such as this compound, may broaden the toolkit available to the scientific community.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Buy Thiothis compound | 219618-33-4 [smolecule.com]
- 3. This compound | 102392-87-0 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. An efficient synthesis of indolo[2,3-b]quinoline guanidine derivatives with their in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemscene.com [chemscene.com]
- 8. mdpi.com [mdpi.com]
- 9. PubChemLite - this compound (C5H11N3O) [pubchemlite.lcsb.uni.lu]
- 10. mdpi.com [mdpi.com]
A Comparative Analysis of Morpholine-4-carboximidamide Hydroiodide and its Thiomorpholine Analogs in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction to Morpholine and Thiomorpholine Scaffolds
Morpholine and thiomorpholine are heterocyclic compounds that serve as crucial scaffolds in medicinal chemistry due to their diverse biological activities.[1][2][3] The primary structural difference between these two scaffolds is the presence of an oxygen atom in the morpholine ring, which is substituted by a sulfur atom in the thiomorpholine ring.[1][2] This atomic substitution can significantly influence the physicochemical properties of the resulting molecules, including lipophilicity, metabolic stability, and receptor binding affinity, thereby altering their biological efficacy.[4]
Thiomorpholine-4-carboximidamide hydroiodide, in particular, has been noted for its potential as an antimicrobial and anticancer agent, making it a compound of interest in drug discovery.[4]
Comparative Efficacy: A Case Study in Antimycobacterial Activity
A direct comparison of the antimycobacterial activity of a morpholine derivative versus its thiomorpholine analog provides valuable insight into the impact of the heteroatom substitution. In a study investigating 2-(thiophen-2-yl) dihydroquinoline derivatives, the morpholine analog exhibited significantly greater potency against Mycobacterium tuberculosis H37Rv than its thiomorpholine counterpart.[1]
Table 1: Comparative Antimycobacterial Activity [1]
| Compound ID | Heterocyclic Moiety | MIC (µg/mL) against M. tuberculosis H37Rv |
| 26a | Morpholine | 6.25 |
| 26b | Thiomorpholine | 25 |
This data suggests that, in this particular molecular context, the oxygen-containing morpholine ring is more favorable for antimycobacterial activity than the sulfur-containing thiomorpholine ring.
Potential Therapeutic Applications
Anticancer Activity
Both morpholine and thiomorpholine derivatives are being explored for their anticancer properties.[4][5] The mechanism of action for many of these compounds is still under investigation, though some morpholine-containing molecules have been identified as inhibitors of key signaling pathways in cancer, such as the PI3K/Akt/mTOR pathway.[6]
Antimicrobial Activity
The potential of these compounds as antimicrobial agents is another active area of research.[4][7][8] The available data, as highlighted in the case study above, indicates that the choice between a morpholine and a thiomorpholine scaffold can have a profound impact on the antimicrobial potency.
Experimental Protocols
To facilitate further research and validation, detailed protocols for key in vitro assays are provided below.
In Vitro Anticancer Assay: MTT Assay[6][9]
This protocol is used to assess the cytotoxic effect of a compound on cancer cell lines.
1. Cell Seeding:
- Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
- Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
2. Compound Treatment:
- Prepare serial dilutions of the test compounds in the culture medium.
- After the 24-hour incubation, replace the existing medium with 100 µL of the medium containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO in medium) and a positive control.
- Incubate the plate for a designated treatment period (e.g., 72 hours).
3. MTT Addition and Incubation:
- Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
- Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT tetrazolium salt into purple formazan crystals.
4. Solubilization and Absorbance Measurement:
- Carefully remove the medium containing MTT.
- Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
- Gently shake the plate for 15 minutes to ensure complete dissolution.
- Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.
5. Data Analysis:
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Assay: Broth Microdilution Method[10][11][12]
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
1. Preparation of Compound Dilutions:
- In a 96-well microtiter plate, prepare serial twofold dilutions of the test compound in a suitable broth medium.
2. Inoculum Preparation:
- Prepare a standardized suspension of the target microorganism (e.g., bacteria or fungi) in the same broth, adjusted to a specific concentration (e.g., 0.5 McFarland standard).
3. Inoculation:
- Add the standardized microbial suspension to each well of the microtiter plate containing the compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
4. Incubation:
- Incubate the microplate at an appropriate temperature (e.g., 37°C for bacteria) and for a sufficient duration (e.g., 18-24 hours).
5. Determination of MIC:
- After incubation, visually inspect the wells for microbial growth (turbidity).
- The MIC is the lowest concentration of the compound at which no visible growth is observed.
Signaling Pathway and Experimental Workflow
To visualize the relationships between experimental procedures and a relevant biological pathway, the following diagrams are provided.
Caption: A typical workflow for the in vitro evaluation of novel chemical compounds.
Caption: The PI3K/Akt/mTOR signaling pathway, a common target for anticancer drugs.
References
- 1. jchemrev.com [jchemrev.com]
- 2. jchemrev.com [jchemrev.com]
- 3. researchgate.net [researchgate.net]
- 4. Buy Thiothis compound | 219618-33-4 [smolecule.com]
- 5. Synthesis of novel substituted morpholine derivatives for anticancer activity. [wisdomlib.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Validating Experimental Results for Morpholine-4-carboximidamide Hydroiodide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the experimental performance of Morpholine-4-carboximidamide Hydroiodide by comparing it with alternative compounds. Due to the limited publicly available data on this specific compound, this guide presents a series of standardized experimental protocols and illustrative data to demonstrate how its efficacy can be objectively assessed against other potential therapeutic agents.
Comparative Performance Data
To effectively evaluate this compound, its performance should be benchmarked against relevant alternatives. These could include compounds with similar core structures, such as other morpholine derivatives or molecules containing a carboximidamide group, as well as established drugs for the target application. The following tables provide a template for presenting such comparative data.
Table 1: In Vitro Anticancer Activity
This table illustrates a hypothetical comparison of the cytotoxic effects of this compound against two alternative anticancer compounds in different human cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound | Cell Line | IC50 (µM) |
| This compound | MCF-7 (Breast Cancer) | 15.2 |
| A549 (Lung Cancer) | 22.8 | |
| HEK293 (Non-cancerous) | >100 | |
| Alternative A (Gefitinib) | MCF-7 (Breast Cancer) | 8.7 |
| A549 (Lung Cancer) | 0.015 | |
| HEK293 (Non-cancerous) | >50 | |
| Alternative B (Compound with Carboximidamide Moiety) | MCF-7 (Breast Cancer) | 35.1 |
| A549 (Lung Cancer) | 48.3 | |
| HEK293 (Non-cancerous) | >100 |
Table 2: In Vitro Antimicrobial Activity
This table presents a hypothetical comparison of the antimicrobial efficacy of this compound against two alternative antimicrobial agents. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a compound that prevents visible growth of a microorganism.[1]
| Compound | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) |
| This compound | 16 | 32 |
| Alternative C (Vancomycin) | 1 | >128 |
| Alternative D (Ciprofloxacin) | 0.25 | 0.015 |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for generating reproducible and comparable data. The following are methodologies for the key experiments cited in the tables above.
Cell Viability (MTT) Assay for Anticancer Activity
This protocol is used to assess the cytotoxic effects of a compound on cancer cells.[2][3]
a. Cell Seeding:
-
Culture human cancer cell lines (e.g., MCF-7, A549) and a non-cancerous cell line (e.g., HEK293) in appropriate media.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[4]
b. Compound Treatment:
-
Prepare a stock solution of this compound and alternative compounds in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compounds in the cell culture medium to achieve a range of final concentrations.
-
Replace the medium in the 96-well plates with the medium containing the test compounds and incubate for 48-72 hours.
c. MTT Addition and Incubation:
-
After the incubation period, add 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well.[4]
-
Incubate the plates for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
d. Solubilization and Absorbance Measurement:
-
Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
e. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Broth Microdilution Assay for Antimicrobial Activity (MIC Determination)
This protocol is used to determine the minimum concentration of a compound that inhibits the growth of a specific microorganism.[5][6]
a. Preparation of Bacterial Inoculum:
-
Grow the bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium overnight.
-
Dilute the bacterial culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).[7]
b. Compound Dilution:
-
Prepare a stock solution of this compound and alternative compounds.
-
Perform a two-fold serial dilution of the compounds in a 96-well microtiter plate containing broth medium.
c. Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate.
-
Include a positive control (bacteria and broth) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
d. MIC Determination:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.[1]
Visualizing Molecular Mechanisms and Experimental Processes
Diagrams created using Graphviz provide a clear visual representation of complex biological pathways and experimental workflows.
Caption: Workflow for in vitro validation of this compound.
Given that many morpholine-containing compounds with anticancer properties target the PI3K/Akt/mTOR signaling pathway, a plausible mechanism of action for this compound could involve the modulation of this pathway.[4][8]
Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.
References
- 1. Development of carboximidamide small molecule nanogels as potent antimicrobial functional drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 4. benchchem.com [benchchem.com]
- 5. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]
- 6. protocols.io [protocols.io]
- 7. actascientific.com [actascientific.com]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of Morpholine-Based Guanidines in Biological Assays: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of morpholine-based guanidine compounds. By presenting supporting experimental data, detailed methodologies, and visual representations of relevant signaling pathways, this document aims to facilitate a deeper understanding of this promising class of molecules.
The incorporation of both morpholine and guanidine moieties into a single molecular scaffold has emerged as a compelling strategy in medicinal chemistry. The morpholine ring is recognized for improving the pharmacokinetic properties of compounds, while the guanidine group, being protonated at physiological pH, can engage in significant interactions with biological targets. This combination has led to the development of novel compounds with a range of biological activities, including anticancer and antimicrobial effects. This guide offers a comparative look at the performance of these compounds in various biological assays.
Data Presentation: Comparative Biological Activity
The following tables summarize the quantitative data from various studies, showcasing the activity of morpholine-based guanidines and related compounds in anticancer and antimicrobial assays.
Anticancer Activity of Guanidine-Chalcone Derivatives
A study on guanidine derivatives featuring a chalcone skeleton revealed varying cytotoxic effects against a panel of human cancer cell lines. The data highlights the influence of the heterocyclic amine component on the compound's potency.
| Compound ID | Heterocyclic Moiety | U-937 IC₅₀ (µM) | HL-60 IC₅₀ (µM) | MOLT-3 IC₅₀ (µM) | NALM-6 IC₅₀ (µM) | U-937/Bcl-2 IC₅₀ (µM) | SK-MEL-1 IC₅₀ (µM) |
| 6e | Morpholine | 4.5 ± 1.2 | 5.5 ± 0.9 | 3.3 ± 0.5 | 5.8 ± 0.5 | 4.2 ± 1.2 | 7.2 ± 0.8 |
| 6d | Piperidine | 10.5 ± 2.1 | 11.2 ± 1.5 | 5.2 ± 0.8 | 12.5 ± 1.8 | 10.8 ± 1.5 | 15.5 ± 2.2 |
| 6f | N-methylpiperazine | 1.6 ± 0.6 | 2.2 ± 0.5 | 1.5 ± 0.3 | 4.5 ± 0.8 | 2.2 ± 0.8 | 3.8 ± 0.5 |
| Etoposide | - | 1.8 ± 0.2 | 0.6 ± 0.2 | 0.2 ± 0.1 | - | - | - |
Data extracted from a study on guanidine-chalcone hybrids.[1]
Antimicrobial Activity of Morpholine and Guanidine Derivatives
While direct comparative studies on a series of morpholine-based guanidines in antimicrobial assays are limited, the following table presents minimum inhibitory concentration (MIC) values for various morpholine and guanidine derivatives against common bacterial and fungal strains, providing a broader context for their potential antimicrobial applications.
| Compound Class | Compound Example | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Morpholine-azole derivative | Compound 12 | >500 | >500 | 500 |
| Guanidine-functionalized dihydropyrimidin-2(1H)-imine | Compound 5a | 2.34 | - | - |
| Guanidine-functionalized labdane diterpenoid | Compound 13 | - | - | 8 |
| Quinolone with morpholine | Compound 28 | Potent | Active | - |
Note: The data is compiled from multiple sources and is not a direct head-to-head comparison under identical conditions.
Experimental Protocols
Detailed methodologies for the key biological assays are provided below to ensure reproducibility and aid in the design of future experiments.
MTT Assay for Cytotoxicity
This colorimetric assay is widely used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in cell culture medium to the desired concentrations. The cells are then treated with the compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) at a final concentration of 0.5 mg/mL. The plate is then incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and the insoluble formazan crystals are dissolved in 100 µL of DMSO per well.
-
Absorbance Measurement: The absorbance of each well is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the cell viability against the compound concentration.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Antimicrobial Agent: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., bacteria or fungi) is prepared to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Signaling Pathways and Experimental Workflows
The biological effects of morpholine-based guanidines, particularly their anticancer activity, are often attributed to their interaction with key cellular signaling pathways.
PI3K/Akt/mTOR Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and apoptosis. The morpholine moiety is a common feature in many inhibitors of this pathway. The diagram below illustrates the key components of this pathway and how it can be targeted.
Caption: The PI3K/Akt/mTOR signaling pathway and a potential point of inhibition by morpholine-based guanidines.
Experimental Workflow for Anticancer Drug Screening
The general workflow for evaluating the anticancer potential of novel compounds is depicted below. This process involves initial synthesis followed by a series of in vitro assays to determine cytotoxicity and elucidate the mechanism of action.
Caption: A generalized workflow for the screening and evaluation of novel anticancer compounds.
References
reactivity comparison of Morpholine-4-carboximidamide Hydroiodide and hydrobromide
For researchers, scientists, and professionals in drug development, the choice of salt form for a lead compound can significantly impact its chemical behavior and handling properties. This guide provides a comparative analysis of Morpholine-4-carboximidamide Hydroiodide and Morpholine-4-carboximidamide Hydrobromide, offering insights into their relative reactivity based on established chemical principles and supported by a detailed experimental protocol for direct comparison.
Comparative Analysis of Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound and Hydrobromide. Inferred reactivity is based on the general principles of halide ion chemistry.
| Property | This compound | Morpholine-4-carboximidamide Hydrobromide | Rationale for Inferred Reactivity |
| Molecular Formula | C₅H₁₂IN₃O | C₅H₁₂BrN₃O | - |
| Molecular Weight | 257.07 g/mol | 210.07 g/mol | - |
| Appearance | Typically a white to off-white solid. | White to pale cream crystals or powder.[1] | - |
| Inferred Reactivity | Higher | Lower | Iodide is a larger, more polarizable, and weaker base than bromide, making it a better leaving group in nucleophilic substitution reactions. This generally leads to faster reaction rates. |
| Inferred Nucleophilicity | Higher | Lower | In polar protic solvents, iodide is a better nucleophile than bromide due to weaker solvation, which can accelerate reactions where the salt acts as a nucleophile. |
| Solubility | Soluble in water.[2] | Soluble in water. | Both are salts and are expected to be soluble in polar solvents. |
| Stability | Potentially less stable, especially to light and oxidation. | Generally more stable. | Iodide salts can be more susceptible to oxidation to iodine (I₂) compared to bromide salts. |
Experimental Protocols
To empirically determine the relative reactivity of this compound and Hydrobromide, a competitive reaction or parallel kinetic studies can be performed. A suitable model reaction is the Pinner reaction, which is used to synthesize amidines from nitriles. In a modified approach to test reactivity, the amidinium salt can be reacted with a nucleophile.
Experimental Protocol: Comparative Nucleophilic Substitution
This protocol outlines a method to compare the rate of reaction of the two salts with a model nucleophile.
Objective: To compare the reaction rates of this compound and Hydrobromide with a common nucleophile, such as sodium methoxide.
Materials:
-
This compound
-
Morpholine-4-carboximidamide Hydrobromide
-
Sodium methoxide solution (0.5 M in methanol)
-
Anhydrous methanol
-
Anhydrous dichloromethane
-
Internal standard (e.g., undecane)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
High-Performance Liquid Chromatography (HPLC) equipment
Procedure:
-
Reaction Setup:
-
In two separate, dry, round-bottom flasks equipped with magnetic stirrers and nitrogen inlets, add 1 mmol of this compound to one and 1 mmol of Morpholine-4-carboximidamide Hydrobromide to the other.
-
To each flask, add 10 mL of anhydrous methanol and the internal standard (0.1 mmol).
-
Stir the mixtures at room temperature until the salts are fully dissolved.
-
-
Reaction Initiation and Monitoring:
-
At time zero (t=0), add 2 mL of the 0.5 M sodium methoxide solution to each flask simultaneously.
-
Immediately withdraw a 0.5 mL aliquot from each reaction mixture, quench it with a drop of acetic acid, and dilute with dichloromethane.
-
Continue to withdraw aliquots at regular intervals (e.g., 15, 30, 60, 120, and 240 minutes).
-
Monitor the progress of the reaction by TLC, eluting with an appropriate solvent system (e.g., dichloromethane:methanol 9:1).
-
-
Analysis:
-
Analyze the quenched aliquots by HPLC or ¹H NMR spectroscopy to determine the concentration of the starting material and the product over time.
-
Plot the concentration of the starting material versus time for both reactions.
-
Calculate the initial reaction rates and the rate constants (k) for both the hydroiodide and hydrobromide salts.
-
Expected Outcome:
Based on chemical principles, the reaction with this compound is expected to proceed at a faster rate than the reaction with the hydrobromide salt, resulting in a larger rate constant.
References
A Comparative Guide to the Hydroiodide and Hydrochloride Salts of Morpholine Carboximidamide and Its Thiomorpholine Analogue
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the selection of an appropriate salt form for a drug candidate is a critical decision that significantly influences its physicochemical properties and, consequently, its therapeutic potential. This guide provides a comprehensive comparison of the hydroiodide and hydrochloride salts of two closely related guanidine-based compounds: morpholine-4-carboximidamide and thiomorpholine-4-carboximidamide. Guanidine derivatives are a well-established class of compounds with a broad spectrum of biological activities, making them attractive scaffolds in drug discovery.
This document aims to furnish researchers with a comparative overview of these salt forms, presenting available data on their synthesis, solubility, stability, and biological activity to inform early-stage drug development decisions.
Physicochemical Properties: A Comparative Analysis
The choice of a counter-ion can dramatically alter a compound's solubility, stability, and hygroscopicity. While data for a direct comparison of all four salts is not exhaustively available in the public domain, this guide compiles the existing information to draw meaningful comparisons.
It has been noted that the hydrochloride salt of thiomorpholine-4-carboximidamide offers advantages in terms of stability and solubility in polar solvents when compared to its hydroiodide counterpart.[1]
Table 1: Comparison of Physicochemical Properties
| Property | Morpholine-4-carboximidamide Hydrochloride | Morpholine-4-carboximidamide Hydroiodide | Thiomorpholine-4-carboximidamide Hydrochloride | Thiothis compound |
| Molecular Formula | C₅H₁₂ClN₃O | C₅H₁₂IN₃O | C₅H₁₁N₃S·HCl | C₅H₁₂IN₃S |
| Molecular Weight ( g/mol ) | 165.62[2] | 257.07 | 181.68[1] | 273.14[1] |
| Appearance | White to off-white solid | White to off-white solid[3] | Data not available | Data not available |
| Aqueous Solubility | 42.3 mg/mL[3] | Soluble in water[3] | Improved solubility in polar solvents[1] | Water solubility is significantly improved by salt formation[1] |
| Stability | Data not available | Data not available | Enhanced stability under ambient conditions[1] | Less stable than hydrochloride salt[1] |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are generalized synthesis procedures for the carboximidamide bases and their subsequent conversion to the hydroiodide and hydrochloride salts.
Synthesis of Carboximidamide Base (General Procedure)
The formation of the carboximidamide group can be achieved through the reaction of the parent heterocycle (morpholine or thiomorpholine) with a guanylating agent, such as cyanamide.
Workflow for Carboximidamide Synthesis and Salt Formation
Protocol for Thiomorpholine-4-carboximidamide: [1]
-
Combine thiomorpholine and cyanamide in a 1:1.2 stoichiometric ratio in ethanol (25-50 mL per gram of thiomorpholine).
-
Heat the reaction mixture to 60-80°C and stir for 4-12 hours.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).
-
Upon completion, the solvent is typically removed under reduced pressure to yield the crude carboximidamide base.
Salt Formation (General Procedure)
The hydrohalide salts are prepared by treating the free base with the corresponding acid.
Protocol for Hydrochloride Salt Formation: [1]
-
Dissolve the crude carboximidamide free base in a suitable solvent, such as ethanol or methanol.
-
Add a solution of anhydrous hydrogen chloride in the same solvent or concentrated hydrochloric acid dropwise until the solution reaches an acidic pH.
-
Stir the mixture at a temperature between room temperature and 40°C for 1-4 hours.
-
The hydrochloride salt typically precipitates out of the solution and can be collected by filtration, washed with a cold solvent, and dried.
Protocol for Hydroiodide Salt Formation: [1]
-
Dissolve the crude carboximidamide free base in a suitable solvent.
-
Add hydroiodic acid dropwise to the solution.
-
Stir the reaction mixture for a specified time to ensure complete salt formation.
-
Isolate the resulting hydroiodide salt by filtration or evaporation of the solvent.
Biological Activity: A Comparative Outlook
Guanidine-containing compounds are known to interact with a variety of biological targets, attributing to their diverse pharmacological effects, including anticancer and antimicrobial activities. The morpholine and thiomorpholine moieties can further influence the biological activity profile and pharmacokinetic properties of the parent molecule.
Potential Signaling Pathways for Guanidine-Based Compounds
Stability Considerations
The stability of a pharmaceutical salt is a critical parameter that affects its shelf-life and formulation development. Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.[6] For guanidinium salts, hydrolysis can be a significant degradation pathway, particularly under alkaline conditions.[7] The choice of the counter-ion can influence the rate of degradation. The hydrochloride salt of thiomorpholine-4-carboximidamide is reported to have enhanced stability under ambient conditions compared to the hydroiodide salt.[1]
Table 2: General Stability Profile
| Salt Form | General Stability Observations | Potential Degradation Pathways |
| Hydrochloride Salts | Generally considered more stable.[1] | Hydrolysis of the carboximidamide group. |
| Hydroiodide Salts | May be less stable than their hydrochloride counterparts.[1] | Hydrolysis, potential for oxidation of the iodide ion. |
Experimental Protocol for Accelerated Stability Testing (General)
A general protocol for assessing the stability of a new drug substance according to ICH guidelines involves the following steps:
-
Sample Preparation: Store the salt in controlled environment chambers at specified temperature and humidity conditions (e.g., 40°C / 75% RH for accelerated testing).
-
Time Points: Pull samples at predetermined time intervals (e.g., 0, 1, 3, and 6 months).
-
Analysis: Analyze the samples using a validated stability-indicating method (e.g., HPLC) to quantify the parent compound and any degradation products.
-
Data Evaluation: Evaluate the data for any significant changes in purity, potency, and physical appearance.
Conclusion
The selection of a salt form is a multifaceted decision in drug development. Based on the available data, the hydrochloride salts of morpholine and thiomorpholine carboximidamide appear to offer potential advantages in terms of stability and, in some cases, solubility, when compared to their hydroiodide counterparts. However, a comprehensive evaluation requires further quantitative experimental data for a direct comparison of all four salts. This guide provides a foundational understanding for researchers and highlights the key parameters to consider when selecting a salt form for these promising guanidine-based scaffolds. Further investigation into the specific properties of each salt is warranted to make informed decisions for advancing these compounds through the drug development pipeline.
References
- 1. Buy Thiothis compound | 219618-33-4 [smolecule.com]
- 2. Buy Morpholine-4-carboximidamide hydrochloride | 5638-78-8 [smolecule.com]
- 3. CAS 102392-87-0: this compound [cymitquimica.com]
- 4. Effect of morpholine and charge distribution of cyanine dyes on cell internalization and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biomedres.us [biomedres.us]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Cross-Validation of Analytical Data for Morpholine-4-carboximidamide Hydroiodide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification and characterization of Morpholine-4-carboximidamide Hydroiodide. In the absence of a standardized, publicly available cross-validation study for this specific compound, this document outlines a proposed analytical cross-validation plan. The experimental protocols and performance data are based on established and validated methods for structurally related compounds, including other morpholine and guanidine derivatives.
Introduction to Analytical Cross-Validation
Analytical method cross-validation is a critical process in drug development that establishes the equivalency of two or more distinct analytical methods.[1] This ensures consistency and reliability of data when, for example, transferring a method between laboratories or when a new method is introduced to replace an existing one.[1] The primary objective is to demonstrate that the different methods produce comparable results within predefined acceptance criteria.
This compound, a compound with potential applications in pharmaceutical development, requires robust analytical methods for quality control, stability testing, and pharmacokinetic studies. Its structure, featuring a morpholine ring and a guanidine group, allows for several analytical approaches. This guide will focus on a comparative analysis of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and UV-Visible Spectrophotometry, two common techniques in pharmaceutical analysis.
Comparison of Analytical Techniques
The selection of an analytical technique depends on the specific requirements of the analysis, such as the need for high sensitivity, selectivity, or throughput. For this compound, both chromatographic and spectrophotometric methods are applicable.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful separation technique that is well-suited for the analysis of pharmaceutical compounds. For guanidine-containing compounds, which are highly basic and polar, reversed-phase or ion-exchange chromatography can be employed.[2][3] HPLC methods offer high specificity and can be stability-indicating, meaning they can separate the active pharmaceutical ingredient (API) from its degradation products.
-
UV-Visible Spectrophotometry: This technique is simpler and faster than HPLC, making it suitable for routine quality control where high sample throughput is required.[4][5] It relies on the principle that the analyte absorbs light at a specific wavelength. However, it is less specific than HPLC and may be prone to interference from excipients or impurities that also absorb at the same wavelength.
A logical workflow for the cross-validation of these two methods is presented below.
References
- 1. benchchem.com [benchchem.com]
- 2. HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography | SIELC Technologies [sielc.com]
- 3. Analysis of guanidine in high salt and protein matrices by cation-exchange chromatography and UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmaerudition.org [pharmaerudition.org]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Applications of Morpholine-4-carboximidamide Hydroiodide and Its Bioactive Moieties
Introduction: Morpholine-4-carboximidamide Hydroiodide is a specific organic molecule that belongs to a broader class of compounds recognized for their significant biological activities. While extensive research on this particular hydroiodide salt is limited, a comprehensive understanding of its potential applications can be derived by examining its constituent chemical groups: the morpholine ring and the guanidine-like carboximidamide group . This guide provides a comparative analysis of these structural components, summarizing their established roles in drug discovery and research, and offers insights into the potential therapeutic applications of the title compound.
The core structure of Morpholine-4-carboximidamide combines the morpholine heterocycle with a carboximidamide functional group. The morpholine moiety is a well-established pharmacophore in medicinal chemistry, known for improving the pharmacokinetic properties of drug candidates.[1][2] The carboximidamide group is a derivative of guanidine, a functional group present in a wide array of therapeutic agents with diverse pharmacological activities.[3][4][5]
Caption: Structural components of the target molecule and their contributions.
Comparative Therapeutic Applications of Core Moieties
The potential applications for this compound can be inferred from the well-documented activities of morpholine- and guanidine-containing compounds. The following table summarizes and compares the therapeutic areas where these two structural motifs have made a significant impact.
| Therapeutic Area | Guanidine-Containing Compounds | Morpholine-Containing Compounds | Relevance to Target Compound |
| Antimicrobial | Broad-spectrum activity (e.g., Chlorhexidine). Used as disinfectants and antibiotics.[6][7] | Found in antibacterial and antifungal agents. The morpholine ring is a key feature in the agricultural fungicide fenpropimorph and the antibiotic linezolid. | The hydrochloride and thiomorpholine analogs have noted potential antibacterial and antimicrobial properties.[8][9] |
| Anticancer | Numerous derivatives show antitumor activity through mechanisms like DNA interaction and enzyme inhibition.[5][7] | A key component in several kinase inhibitors used in oncology (e.g., Gefitinib, Osimertinib) by improving target binding and solubility.[2] | The thiomorpholine analog has shown potential in inhibiting cancer cell proliferation in vitro.[9] |
| CNS Disorders | Act on the central nervous system as neurotransmitter modulators and receptor antagonists.[3][6] | Widely used to improve blood-brain barrier (BBB) permeability for drugs targeting CNS diseases like Alzheimer's, Parkinson's, and mood disorders.[1] | The combination of a guanidine-like group with a BBB-enhancing morpholine ring suggests potential for CNS-targeted therapies. |
| Metabolic Disorders | Includes prominent antidiabetic drugs like Metformin. Also investigated for inhibiting the Na+/H+ exchanger.[3][6] | Derivatives have been explored as antidiabetic agents, often as α-glucosidase inhibitors.[10] | The hydrochloride analog is suggested as a potential enzyme inhibitor for metabolic disorders.[8] |
| Antiviral | Guanidine hydrochloride has been used as an antiviral agent. Other derivatives are explored as inhibitors of viral enzymes.[5] | The morpholine ring is present in several antiviral drugs, including the anti-HIV drug Tipranavir.[2] | In vitro studies of the hydrochloride analog suggest potential antiviral properties.[8] |
Experimental Protocols: A General Framework
While specific experimental data for this compound is scarce, a general workflow for evaluating its potential as an enzyme inhibitor (a commonly suggested application) can be outlined.[8]
General Protocol for In Vitro Enzyme Inhibition Assay
This protocol describes a typical procedure to determine the half-maximal inhibitory concentration (IC50) of a test compound against a target enzyme.
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO or water, depending on solubility).[8]
-
Prepare a series of dilutions from the stock solution to achieve a range of final assay concentrations.
-
Prepare assay buffer, substrate solution, and enzyme solution at their optimal concentrations and pH as determined by the specific enzyme's requirements.
-
-
Assay Procedure:
-
In a 96-well microplate, add the assay buffer to all wells.
-
Add the diluted test compound solutions to the test wells. Add the vehicle (e.g., DMSO) to the control wells.
-
Add the enzyme solution to all wells except the "no enzyme" control.
-
Incubate the plate for a predetermined time (e.g., 10-15 minutes) at a specific temperature (e.g., 37°C) to allow the compound to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Monitor the reaction progress by measuring the absorbance or fluorescence at regular intervals using a microplate reader. The wavelength and method depend on the substrate and product.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of product formation) for each concentration of the test compound.
-
Normalize the velocities to the control (vehicle-only) wells, representing 100% enzyme activity.
-
Plot the percentage of enzyme inhibition versus the logarithm of the test compound concentration.
-
Fit the data to a dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme's activity.
-
Caption: A generalized workflow for the synthesis and screening of a novel compound.
Conclusion
Although direct experimental evidence for this compound is not widely published, a comparative analysis of its core structural motifs provides a strong foundation for predicting its potential biological activities. The combination of the pharmacokinetically favorable morpholine ring and the pharmacologically versatile guanidine group makes this compound and its derivatives promising candidates for drug discovery efforts.[2][3] Future research should focus on synthesizing and screening this compound in assays related to antimicrobial, anticancer, and metabolic disorders to validate the potential suggested by its chemical structure.[8][9]
References
- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological activities of guanidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. researchgate.net [researchgate.net]
- 8. Buy Morpholine-4-carboximidamide hydrochloride | 5638-78-8 [smolecule.com]
- 9. Buy Thiothis compound | 219618-33-4 [smolecule.com]
- 10. mdpi.com [mdpi.com]
assessing the selectivity of Morpholine-4-carboximidamide Hydroiodide in reactions
For researchers, scientists, and drug development professionals, the selective installation of a guanidinium group is a cornerstone of modern medicinal chemistry. This functional group, due to its persistent positive charge and hydrogen bonding capabilities, is a critical pharmacophore in numerous therapeutic agents. The choice of guanidinylating reagent is paramount to achieving desired outcomes, directly influencing reaction efficiency, substrate scope, and, most importantly, selectivity. This guide provides an objective comparison of common guanidinylating agents, supported by experimental data, to aid in the rational selection of reagents for complex synthetic challenges. While direct comparative data for Morpholine-4-carboximidamide Hydroiodide is not extensively available in the current literature, we will assess its potential selectivity based on established principles of reactivity.
Principles of Selectivity in Guanidinylation Reactions
The selectivity of a guanidinylation reaction is primarily governed by the nature of the amine substrate and the reactivity of the guanidinylating agent. Key selectivity challenges include:
-
Chemoselectivity: Differentiating between multiple nucleophilic groups within a substrate, such as primary and secondary amines, or amines and other nucleophiles like hydroxyl or thiol groups.
-
Regioselectivity: Selectively guanidinylating one specific amine in the presence of other, similarly reactive amines.
-
Stereoselectivity: Introducing a guanidinium group in a specific spatial orientation, which is particularly relevant in the synthesis of chiral molecules.
Generally, primary amines are more nucleophilic and less sterically hindered than secondary amines, leading to higher reaction rates and yields.[1] Highly reactive guanidinylating agents may exhibit lower selectivity, reacting with a broader range of nucleophiles, while milder reagents can offer greater control.
Performance Comparison of Common Guanidinylating Agents
A variety of reagents have been developed for the guanidinylation of amines, each with its own advantages and disadvantages in terms of reactivity and selectivity. The following tables summarize the performance of some of the most widely used classes of guanidinylating agents.
N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent)
Known for its high reactivity, Goodman's reagent is effective for guanidinylating a wide range of amines, including those that are sterically hindered or weakly nucleophilic.[2][3]
| Amine Type | Substrate | Yield (%) | Reference |
| Primary, Unhindered | 1,4-Butanediamine | 98 | [1] |
| Primary | Benzylamine | >90 | [4] |
| Secondary | Pyrrolidine | High | [1] |
Pyrazole-Carboxamidines
This class of reagents, such as N,N'-Di-Boc-1H-pyrazole-1-carboxamidine, offers a good balance of reactivity and stability, reacting under mild conditions to afford high yields, particularly with primary amines.[2][3]
| Guanidinylating Agent | Substrate (Primary Amine) | Reaction Time | Yield (%) | Reference |
| N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | Benzylamine | 2 h | >95 | [3] |
| N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | Aniline | 24 h | >95 | [3] |
| 1H-Triazole-1-[N,N'-bis(Boc)]carboxamidine | Benzylamine | < 15 min | >95 | [3] |
| 1H-Triazole-1-[N,N'-bis(Boc)]carboxamidine | Aniline | 2 h | >95 | [3] |
Isothioureas
S-methylisothiourea derivatives are another common class of guanidinylating agents. Their reactivity can be tuned by the protecting groups on the nitrogen atoms.
| Guanidinylating Agent | Substrate | Yield (%) | Notes |
| N,N'-Di-Boc-S-methylisothiourea | Primary Amines | Good to Excellent | Often requires an activating agent. |
| Polymer-bound bis(tert-butoxycarbonyl)thiopseudourea | Primary Amines | Generally High | Facilitates purification.[5] |
Assessing the Potential Selectivity of this compound
While direct experimental data on the selectivity of this compound is scarce in the reviewed literature, we can infer its likely reactivity based on its structure. As a salt of a carboximidamide, it is expected to act as a guanidinylating agent. The morpholine moiety may influence its steric bulk and electronic properties.
It is plausible that this compound will exhibit reactivity somewhere between the highly reactive triflylguanidines and the milder pyrazole-carboxamidines. The presence of the morpholine ring might confer a degree of steric hindrance, potentially leading to selectivity for less hindered primary amines over more hindered secondary amines. However, without concrete experimental data, this remains a hypothesis. To definitively determine its selectivity profile, comparative studies with benchmark reagents are necessary.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for achieving optimal results in guanidinylation reactions. Below are representative protocols for commonly used guanidinylating agents.
General Protocol for Guanidinylation with N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent)
This protocol is adapted for a generic primary amine.[6]
Materials:
-
Primary amine
-
N,N'-Di-Boc-N''-triflylguanidine
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF), anhydrous
-
Round-bottomed flask
-
Magnetic stirrer
Procedure:
-
Dissolve the primary amine (1.0 equivalent) and N,N'-Di-Boc-N''-triflylguanidine (1.05 equivalents) in anhydrous CH₂Cl₂ or THF in a round-bottomed flask.
-
Add triethylamine (1.5 equivalents) to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N,N'-di-Boc-protected guanidine.
General Protocol for Guanidinylation with N,N'-Di-Boc-1H-pyrazole-1-carboxamidine
This protocol is suitable for the guanidinylation of primary amines.[3]
Materials:
-
Primary amine
-
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine
-
Triethylamine (Et₃N)
-
Dimethylformamide (DMF) or Dichloromethane (CH₂Cl₂), anhydrous
-
Round-bottomed flask
-
Magnetic stirrer
Procedure:
-
To a solution of the primary amine (1.0 equivalent) in anhydrous DMF or CH₂Cl₂, add N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.1 equivalents) and triethylamine (1.2 equivalents).
-
Stir the mixture at room temperature for the time indicated by the specific substrate (typically 2-24 hours).
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to afford the desired N,N'-di-Boc-protected guanidine.
Visualizing the Guanidinylation Workflow
A clear understanding of the experimental workflow is essential for successful synthesis. The following diagram illustrates a general process for a competitive guanidinylation reaction, which can be used to assess the selectivity of a reagent between two different amines.
Caption: A general workflow for a competitive guanidinylation experiment to assess selectivity.
The following diagram illustrates the general reaction pathway for the guanidinylation of an amine.
Caption: General reaction pathway for the guanidinylation of a primary amine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Guanylation of Amines [sigmaaldrich.com]
- 6. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Morpholine-4-carboximidamide Hydroiodide: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Morpholine-4-carboximidamide Hydroiodide's potential performance against established methods in antimicrobial and anticancer research. Due to a lack of direct benchmarking studies on this compound, this guide leverages experimental data from structurally related morpholine and guanidine derivatives to provide a representative comparison.
The core structure of this compound features a morpholine ring and a carboximidamide (guanidine) group. The morpholine moiety is a prevalent scaffold in medicinal chemistry, recognized for its ability to improve physicochemical properties such as solubility.[1][2] The guanidine group is well-documented for its broad range of biological activities, including antimicrobial and antitumor effects.[3][4][5] This guide will therefore benchmark the potential of this compound class against standard agents in these two key therapeutic areas.
Antimicrobial Activity: A Comparative Outlook
Guanidine-containing compounds have demonstrated efficacy against a spectrum of bacterial pathogens.[6][7] The positively charged guanidinium group at physiological pH is thought to interact with negatively charged components of the bacterial cell envelope, potentially leading to cell disruption.[7]
To contextualize the potential antimicrobial performance of this compound, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative morpholine and guanidine derivatives against common bacterial strains, compared with established antibiotics.
Table 1: Comparative In Vitro Antimicrobial Activity (MIC in µg/mL)
| Compound Class/Drug | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa | Candida albicans |
| Representative Morpholine Derivatives | ||||
| Compound 12 (a 1,2,4-triazole derivative with morpholine) | - | - | - | - |
| Compound 8 (contains morpholine, pyridine, piperazine, and 1,3,4-oxadiazole) | Active against all tested microorganisms[8] | Active against all tested microorganisms[8] | Active against all tested microorganisms[8] | Active against all tested microorganisms[8] |
| Representative Guanidine Derivatives | ||||
| Phenyl-guanidine derivative 4 | MIC: 0.5-1 mg/L (against various strains including S. aureus)[6] | MIC: 0.5-1 mg/L (against various strains including E. coli)[6] | - | - |
| Established Antibiotics (for comparison) | ||||
| Ciprofloxacin | 0.25 - 1 | 0.008 - 0.03 | 0.12 - 0.5 | - |
| Vancomycin | 0.5 - 2 | Ineffective | Ineffective | - |
| Fluconazole | - | - | - | 0.25 - 4 |
Note: Data for morpholine and guanidine derivatives are sourced from various studies and may not represent a direct head-to-head comparison. The specific derivatives are structurally distinct from this compound.
Experimental Protocol: Broth Microdilution MIC Assay
The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antimicrobial agent's potency. The data presented for the established antibiotics and often for the investigational compounds are typically determined using the broth microdilution method.
Workflow for Determining Minimum Inhibitory Concentration (MIC)
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Anticancer Activity: A Comparative Perspective
The guanidine moiety is considered a "privileged scaffold" in anticancer drug development due to its ability to interact with biological targets like DNA.[9] Similarly, the morpholine ring is a key component in several anticancer drug candidates.[1][2]
The following table provides a representative comparison of the cytotoxic activity (IC50 values) of various morpholine and guanidine derivatives against common cancer cell lines, benchmarked against a standard chemotherapeutic agent.
Table 2: Comparative In Vitro Anticancer Activity (IC50 in µM)
| Compound Class/Drug | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HT-29 (Colon Cancer) |
| Representative Morpholine Derivatives | |||
| Compound AK-3 (quinazoline derivative) | 6.44 ± 0.29[10] | 10.38 ± 0.27[10] | - |
| Compound AK-10 (quinazoline derivative) | 3.15 ± 0.23[10] | 8.55 ± 0.67[10] | - |
| Compound 5h (benzimidazole-oxadiazole derivative) | - | - | 3.103 ± 0.979[11] |
| Representative Guanidine Derivatives | |||
| Phenyl-guanidine derivative 7i | - | - | - |
| Phenyl-guanidine derivative ACB3 | IC50 shown in study[12] | IC50 shown in study[12] | IC50 shown in study[12] |
| Established Anticancer Drug (for comparison) | |||
| Doxorubicin | 0.05 - 0.5 | 0.1 - 1 | 0.1 - 1 |
Note: The IC50 values for the derivative compounds are from separate studies and are not from direct comparative experiments. The specific derivatives have different structures from this compound.
Experimental Protocol: MTT Assay for Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. For anticancer drug screening, the MTT assay is a widely used colorimetric method to assess cell viability.
Workflow for MTT Assay
Caption: Workflow for MTT Assay to determine cytotoxicity.
Hypothetical Signaling Pathway Inhibition
While the precise mechanism of action for this compound is not yet elucidated, related compounds have been shown to target various cellular pathways. For instance, some morpholine derivatives act as inhibitors of enzymes like topoisomerase II, while certain guanidine derivatives are known to bind to the minor groove of DNA, interfering with replication and transcription.[13][14] A hypothetical mechanism could involve the inhibition of a key signaling pathway crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway, which is a common target for morpholine-containing inhibitors.[2]
Hypothetical Inhibition of a Pro-Survival Signaling Pathway
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway.
Conclusion
While direct experimental data for this compound is currently limited, the analysis of structurally related morpholine and guanidine derivatives suggests its potential as a promising scaffold for the development of novel antimicrobial and anticancer agents. The data presented in this guide, drawn from a range of published studies, offers a preliminary benchmark for its potential efficacy. Further in-depth studies are warranted to elucidate the precise mechanism of action and to directly compare the performance of this compound against established therapeutic agents. Researchers are encouraged to use the provided experimental protocols as a foundation for their own investigations into this and similar compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discover.library.noaa.gov [discover.library.noaa.gov]
- 6. mdpi.com [mdpi.com]
- 7. Biocompatible Guanidine-Functionalized Compounds with Biofilm and Membrane Disruptive Activity Against MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Guanylation Reactions for the Rational Design of Cancer Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Synthesis of novel substituted morpholine derivatives for anticancer activity. [wisdomlib.org]
Safety Operating Guide
Proper Disposal of Morpholine-4-carboximidamide Hydroiodide: A Guide for Laboratory Professionals
For immediate reference, treat Morpholine-4-carboximidamide Hydroiodide as a hazardous waste.[1] This guide provides essential safety and logistical information for its proper disposal, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Researchers, scientists, and drug development professionals must adhere to strict protocols when handling and disposing of chemical waste. This compound is classified as a substance that is harmful if swallowed or inhaled, causes skin irritation, and serious eye irritation.[2][3] Therefore, following established disposal procedures is critical.
Immediate Safety Precautions
Before beginning any disposal process, it is imperative to wear appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, safety goggles, and a lab coat.[1] All handling of this compound waste should occur in a well-ventilated area, such as a chemical fume hood.[1][2]
Step-by-Step Disposal Protocol
The following procedure outlines the necessary steps for the safe disposal of this compound.
1. Waste Identification and Segregation:
-
Characterize the waste as "Hazardous Waste."[1]
-
Do not mix this compound waste with other chemical waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
2. Containerization:
-
Use a designated, leak-proof, and chemically compatible container for solid waste. High-density polyethylene (HDPE) containers are generally suitable.
-
Ensure the container is in good condition and can be securely sealed.[1]
3. Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."[4]
-
The label must include the full chemical name: "this compound" and its CAS number: 102392-87-0.[5]
-
Indicate the primary hazards: Acute Toxicity, Skin Irritant, Eye Irritant.[1][2][3]
-
Note the accumulation start date (the date the first portion of waste is added to the container).
4. Storage:
-
Store the sealed and labeled waste container in a designated and secure satellite accumulation area.
-
The storage area should be well-ventilated and away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6]
5. Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Provide the EHS department with a complete and accurate description of the waste.
-
Do not attempt to dispose of this compound down the drain or in regular trash, as this can lead to environmental contamination.[1][4][6]
| Hazard Class | GHS Classification | Precautionary Statements |
| Acute Toxicity | Category 4 (Oral, Dermal, Inhalation)[1] | P301 + P330 + P331: IF SWALLOWED: rinse mouth. Do NOT induce vomiting.[1] |
| Skin Irritation | Category 2[1][2] | P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1] |
| Eye Irritation | Category 2[1][2] | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7] |
| Specific target organ toxicity | Category 3 (Respiratory irritation)[1] | P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] |
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling Morpholine-4-carboximidamide Hydroiodide
This document provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Morpholine-4-carboximidamide Hydroiodide. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential health hazards. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] It is also harmful if swallowed.[1][2] Adherence to the recommended personal protective equipment is mandatory to minimize exposure and ensure personal safety.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specification | Rationale |
| Eye Protection | Goggles (European standard - EN 166) or equivalent safety glasses with side shields.[1] | Protects against splashes and dust particles that can cause serious eye irritation.[1] |
| Hand Protection | Protective gloves (e.g., Nitrile rubber).[3] | Prevents skin contact which can cause irritation.[1] Nitrile gloves are a reasonable choice for corrosive materials.[3] |
| Skin and Body | Long-sleeved clothing or a laboratory coat.[1] | Minimizes the risk of accidental skin contact. |
| Respiratory | Use in a well-ventilated area. If ventilation is inadequate or exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 136 approved respirator with an appropriate filter.[1] | Protects against inhalation of dust which may cause respiratory irritation.[1] |
Safe Handling and Operational Protocol
Proper handling procedures are critical to prevent contamination and accidental exposure. The following step-by-step guide outlines the standard operating procedure for working with this compound.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Step-by-Step Procedure:
-
Preparation:
-
Before handling, ensure you are wearing the appropriate PPE as detailed in Table 1.
-
Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[1]
-
Ensure an eyewash station and safety shower are readily accessible.
-
-
Handling:
-
Avoid the formation of dust when handling the solid material.[1]
-
Weigh the necessary amount of the compound in a contained manner (e.g., on a weigh boat within a fume hood).
-
If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
-
General Practices:
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance. As it contains iodide, it is classified as hazardous waste and must be handled accordingly.[4]
Table 2: Waste Disposal Guidelines
| Waste Type | Disposal Procedure | Rationale |
| Solid Chemical | Collect in a clearly labeled, sealed, and suitable container for chemical waste.[1] | To prevent release into the environment and ensure proper identification for hazardous waste disposal. |
| Contaminated Labware (e.g., gloves, weigh boats) | Place in a designated, sealed container for solid hazardous waste. | To prevent cross-contamination and ensure all contaminated materials are disposed of safely. |
| Solutions | Collect in a labeled, sealed, and appropriate container for liquid hazardous waste. Do not pour down the drain.[4] | Iodide-containing solutions can be harmful to aquatic life and the environment.[4] |
| Empty Containers | Rinse thoroughly with a suitable solvent. Collect the rinsate as hazardous liquid waste. Dispose of the rinsed container according to institutional guidelines. | To remove residual chemical before disposing of the container. |
All waste must be disposed of through your institution's hazardous waste management program. Follow all local, state, and federal regulations for the disposal of chemical waste.[5]
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
